R59949
Beschreibung
diacylglycerol kinase inhibito
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25F2N3OS/c29-22-9-5-19(6-10-22)26(20-7-11-23(30)12-8-20)21-13-15-32(16-14-21)17-18-33-27(34)24-3-1-2-4-25(24)31-28(33)35/h1-12H,13-18H2,(H,31,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNBZFRECRPCKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25F2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152707 | |
| Record name | Diacylglycerol Kinase Inhibitor II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120166-69-0 | |
| Record name | R 59949 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120166690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diacylglycerol Kinase Inhibitor II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diacylglycerol Kinase Inhibitor II | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Cellular Target of R59949: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
R59949 is a potent pharmacological agent that has garnered significant interest within the scientific community for its specific inhibitory action on a key family of lipid kinases. This technical guide provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and the downstream signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed insights into the experimental validation of this compound's activity and its potential therapeutic applications.
The Primary Cellular Target: Diacylglycerol Kinase (DGK)
The principal cellular target of this compound is diacylglycerol kinase (DGK) .[1][2][3] this compound acts as a pan-DGK inhibitor, meaning it exhibits inhibitory activity against multiple isoforms of this enzyme.[1][3] Specifically, it has been shown to strongly inhibit type I DGK isoforms α and γ, while moderately attenuating the activity of type II DGK isoforms θ and κ.[1][3]
DGKs are a family of intracellular lipid kinases that catalyze the phosphorylation of diacylglycerol (DAG) to produce phosphatidic acid (PA). This enzymatic reaction plays a critical role in cellular signaling by regulating the intracellular levels of two important second messengers, DAG and PA. By inhibiting DGK, this compound effectively blocks the conversion of DAG to PA, leading to an accumulation of intracellular DAG.[1] This accumulation, in turn, can activate downstream signaling pathways, most notably those mediated by protein kinase C (PKC).[1]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory potency of this compound against DGK has been quantified in various studies, with the half-maximal inhibitory concentration (IC50) being a key parameter. It is important to note that the reported IC50 values can vary depending on the specific DGK isoform, the experimental system (e.g., isolated enzyme vs. cell-based assay), and the assay conditions.
| Parameter | Value | Target/System | Reference |
| IC50 | 300 nM | Pan-DGK | [3] |
| IC50 | 18 µM | DGKα | [4] |
| IC50 | 25 µM | DGKα | [4] |
| Half-maximal concentration | 8.6 μM | Attenuation of CCL2-evoked Ca2+ signaling | [1] |
Core Signaling Pathways Modulated by this compound
The inhibition of DGK by this compound triggers a cascade of downstream cellular events. The primary mechanism involves the accumulation of DAG, a key activator of several signaling proteins, including protein kinase C (PKC).
DGK-PKC Signaling Pathway
Inhibition of Inducible Nitric Oxide Production
This compound has been demonstrated to inhibit the production of inducible nitric oxide (NO) in vascular smooth muscle cells.[2] This effect is not due to a direct inhibition of inducible nitric oxide synthase (iNOS) but rather a decrease in the transplasmalemmal uptake of L-arginine, the substrate for iNOS.[2]
Modulation of the HIF-1α Pathway
This compound has also been shown to activate HIF-prolyl hydroxylases, leading to the degradation of the alpha subunit of hypoxia-inducible factor-1 (HIF-1α).[5] This occurs even under hypoxic conditions and is dependent on the presence of the von Hippel-Lindau (VHL) protein, which targets HIF-α for proteasomal degradation.[5]
Experimental Protocols
In Vitro Diacylglycerol Kinase (DGK) Inhibition Assay
This assay is designed to measure the direct inhibitory effect of this compound on DGK activity.
1. Materials:
-
Purified DGK enzyme (specific isoform of interest)
-
Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)
-
[γ-32P]ATP or [γ-33P]ATP (radiolabeled)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Solubilizing buffer for DAG (e.g., containing octyl-β-D-glucoside and cardiolipin)
-
This compound stock solution (in DMSO)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., chloroform:methanol:acetic acid)
-
Phosphorimager or scintillation counter
2. Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified DGK enzyme, and the DAG substrate solubilized in the appropriate buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding radiolabeled ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding a quench solution (e.g., chloroform:methanol).
-
Extract the lipids.
-
Spot the lipid extract onto a TLC plate and develop the chromatogram using the appropriate solvent system to separate the product (radiolabeled phosphatidic acid) from the unreacted substrate and ATP.
-
Dry the TLC plate and visualize the radiolabeled spots using a phosphorimager or by scraping the spots and quantifying the radioactivity using a scintillation counter.
-
Calculate the percentage of DGK inhibition for each concentration of this compound and determine the IC50 value.
Measurement of Nitric Oxide Production in Cultured Cells
This protocol details the investigation of this compound's effect on cytokine-induced nitric oxide production in rat aortic smooth muscle cells (RASMCs).[3]
1. Cell Culture and Treatment:
-
Culture RASMCs in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) in a humidified incubator at 37°C with 5% CO2.[3]
-
Seed the cells in 24-well plates and grow to confluence.[3]
-
Pre-treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 30 minutes.[3]
-
Stimulate the cells with interleukin-1β (IL-1β; e.g., 10 ng/mL) for 24 hours to induce iNOS expression and NO production.[3]
2. Nitric Oxide Measurement (Griess Assay):
-
After the 24-hour stimulation period, collect the cell culture supernatant.
-
To measure the total nitrate (B79036) and nitrite (B80452) (stable end-products of NO), incubate the supernatant with nitrate reductase to convert nitrate to nitrite.[3]
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the samples.[3]
-
Incubate at room temperature for 10-15 minutes to allow for the formation of a colored azo compound.[3]
-
Measure the absorbance of the samples at 540 nm using a microplate reader.[3]
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Conclusion
This compound is a valuable research tool for elucidating the complex roles of diacylglycerol kinases in cellular signaling. Its ability to potently inhibit DGK activity and consequently modulate the levels of DAG and PA provides a powerful means to investigate the downstream consequences of these lipid second messengers. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further unraveling the intricate functions of DGK in health and disease. As our understanding of DGK-mediated signaling continues to expand, the utility of specific inhibitors like this compound in both basic research and as potential leads for therapeutic development will undoubtedly grow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a diacylglycerol kinase inhibitor, inhibits inducible nitric oxide production through decreasing transplasmalemmal L-arginine uptake in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of HIF-prolyl hydroxylases by this compound, an inhibitor of the diacylglycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
R59949: A Technical Guide to a Diacylglycerol Kinase Inhibitor for Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
R59949 is a potent, cell-permeable inhibitor of diacylglycerol kinase (DGK), a critical enzyme family in cellular signaling. By blocking the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), this compound effectively elevates intracellular levels of DAG, a key second messenger. This accumulation of DAG leads to the activation of various downstream signaling pathways, most notably those mediated by protein kinase C (PKC). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, isoform selectivity, and its effects on various cellular processes. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.
Introduction to Diacylglycerol Kinase and the Role of this compound
Diacylglycerol kinases are a family of enzymes that play a crucial role in lipid signaling pathways.[1] They catalyze the phosphorylation of DAG to PA, thereby acting as a molecular switch that terminates DAG-mediated signals and initiates PA-mediated signals. DAG is a pivotal second messenger that activates a range of effector proteins, including protein kinase C (PKC) isoforms, which are involved in diverse cellular processes such as cell proliferation, differentiation, and apoptosis.[2]
This compound is a synthetic organic compound that acts as a pan-DGK inhibitor.[1] Its primary mechanism of action is the competitive inhibition of DGK enzymes, leading to an accumulation of intracellular DAG. This, in turn, potentiates and prolongs the signaling cascades downstream of DAG, particularly the PKC pathway.[3] The ability of this compound to modulate these fundamental signaling pathways makes it a valuable tool for studying the roles of DGK and DAG/PKC signaling in health and disease.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound varies among the different isoforms of diacylglycerol kinase. The available data on its half-maximal inhibitory concentrations (IC50) are summarized below. It is important to note that reported IC50 values can vary between studies due to different experimental conditions.
| Target | IC50 Value | Notes |
| Pan-Diacylglycerol Kinase (DGK) | 300 nM[3][4][5] | This is a generally cited value for the overall inhibitory activity. |
| Diacylglycerol Kinase α (DGKα) | 18 µM[3][6] | This compound shows strong inhibition of this Type I DGK isoform. |
| Diacylglycerol Kinase γ (DGKγ) | Similar to DGKα[6] | This compound strongly inhibits this Type I DGK isoform. Specific IC50 value not consistently reported. |
| Diacylglycerol Kinase δ (DGKδ) | Moderately inhibited[6] | This compound shows moderate activity against this Type II DGK isoform. Specific IC50 value not available. |
| Diacylglycerol Kinase θ (DGKθ) | Moderately inhibited[3][4][5] | This compound shows moderate activity against this Type II DGK isoform. Specific IC50 value not available. |
| Diacylglycerol Kinase κ (DGKκ) | Moderately inhibited[3][4][5][6] | This compound shows moderate activity against this Type II DGK isoform. Specific IC50 value not available. |
| CCL2-evoked Ca2+ Signaling Attenuation | 8.6 µM[3] | Half-maximal concentration for the attenuation of CCL2-evoked calcium signaling in THP-1 monocytes. |
Signaling Pathways Modulated by this compound
The primary effect of this compound is the potentiation of signaling pathways downstream of diacylglycerol accumulation.
The Phosphoinositide Signaling Pathway and DGK Inhibition
The canonical phosphoinositide signaling pathway is initiated by the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG.[7] While IP3 stimulates the release of intracellular calcium, DAG activates PKC. DGK terminates the DAG signal by converting it to PA. This compound blocks this termination step.
Attenuation of CCL2-Evoked Calcium Signaling in Monocytes
In human monocytes, the chemokine CCL2 binds to its receptor CCR2, triggering a signaling cascade that leads to an increase in intracellular calcium. This compound has been shown to attenuate this calcium signal. This is likely due to the complex feedback mechanisms involving PKC, which can be activated by the DAG accumulation induced by this compound. Activated PKC can phosphorylate and modulate the activity of components in the calcium signaling pathway, leading to a dampening of the overall response.
Inhibition of Inducible Nitric Oxide Production in Vascular Smooth Muscle Cells
In vascular smooth muscle cells (VSMCs), inflammatory stimuli can induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO). This compound has been observed to inhibit this process by decreasing the uptake of L-arginine, the substrate for iNOS.[7][8][9] This effect is also linked to the activation of PKC, which can modulate the activity of amino acid transporters responsible for L-arginine uptake.[1][7]
Experimental Protocols
The following protocols are provided as a general guide for the use of this compound in key experiments. Researchers should optimize these protocols for their specific experimental systems.
Non-Radioactive Diacylglycerol Kinase Activity Assay
This assay measures the activity of DGK by quantifying the amount of ADP produced in the kinase reaction.[6][10][11][12]
Materials:
-
Purified DGK enzyme or cell lysate containing DGK
-
Diacylglycerol (substrate)
-
ATP
-
This compound (or other inhibitors)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Prepare the DGK enzyme dilution in kinase assay buffer.
-
Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute in kinase assay buffer.
-
Add 5 µL of the this compound dilution or vehicle control to the wells of a 96-well plate.
-
Add 10 µL of the DGK enzyme to each well.
-
Initiate the reaction by adding 10 µL of a mixture of DAG and ATP in kinase assay buffer.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay.
-
Read the luminescence on a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Measurement of Intracellular Calcium Concentration
This protocol describes the use of a fluorescent calcium indicator, such as Fura-2 AM or Fluo-4 AM, to measure changes in intracellular calcium levels.[2][5][8][13]
Materials:
-
Cells of interest (e.g., THP-1 monocytes)
-
Fura-2 AM or Fluo-4 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
CCL2 (or other stimuli)
-
This compound
-
Fluorescence microscope or plate reader with appropriate filters
Procedure:
-
Seed cells on glass-bottom dishes or in a black, clear-bottom 96-well plate.
-
Prepare a loading solution of Fura-2 AM or Fluo-4 AM (e.g., 2-5 µM) in HBS containing a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Remove the culture medium and load the cells with the dye solution for 30-60 minutes at 37°C.
-
Wash the cells twice with HBS to remove extracellular dye.
-
Pre-incubate the cells with this compound (e.g., 8.6 µM) or vehicle control for a specified time.
-
Place the plate in the fluorescence reader or on the microscope stage.
-
Establish a baseline fluorescence reading.
-
Add CCL2 (or other stimulus) and record the changes in fluorescence over time. For Fura-2, record the ratio of emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, record the emission at ~516 nm with excitation at ~494 nm.
-
Analyze the data to determine the effect of this compound on the calcium response.
Griess Assay for Nitric Oxide Measurement
This colorimetric assay measures the accumulation of nitrite (B80452), a stable breakdown product of nitric oxide, in cell culture supernatants.[4][14][15][16]
Materials:
-
Vascular smooth muscle cells (or other cell types)
-
Cell culture medium
-
Inflammatory stimuli (e.g., IL-1β)
-
This compound
-
Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with this compound (e.g., 10 µM) or vehicle control for a specified time.[9]
-
Stimulate the cells with the inflammatory stimulus (e.g., IL-1β) and incubate for 24-48 hours.
-
Prepare a standard curve of sodium nitrite in cell culture medium.
-
Collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add an equal volume of Griess Reagent to each well containing the supernatant and standards.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples using the standard curve and determine the effect of this compound on NO production.
References
- 1. Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Imaging in mDA neurons [protocols.io]
- 3. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein kinase C activation inhibits cytokine-induced nitric oxide synthesis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. This compound, a diacylglycerol kinase inhibitor, inhibits inducible nitric oxide production through decreasing transplasmalemmal L-arginine uptake in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a sensitive non-radioactive protein kinase assay and its application for detecting DYRK activity in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - Supplementary Material for: Evaluations of the Selectivities of the Diacylglycerol Kinase Inhibitors R59022 and this compound Among Diacylglycerol Kinase Isozymes Using a New Non-Radioactive Assay Method - Karger Publishers - Figshare [karger.figshare.com]
- 12. Non-Radioactive In vitro Kinase Assay - Molecular Biology [protocol-online.org]
- 13. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitric Oxide Griess Assay [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
R59949 and the Protein Kinase C Activation Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of R59949, a potent diacylglycerol kinase (DGK) inhibitor, and its intricate relationship with the protein kinase C (PKC) activation pathway. By inhibiting DGK, this compound elevates intracellular levels of diacylglycerol (DAG), a critical second messenger, leading to the activation of PKC isoforms. This guide delves into the mechanism of action of this compound, presents its quantitative effects on various DGK isoforms, outlines detailed experimental protocols for studying its activity, and provides visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in signal transduction research and drug development.
Introduction to this compound and the PKC Pathway
Protein kinase C (PKC) represents a family of serine/threonine kinases that are central to a myriad of cellular processes, including proliferation, differentiation, apoptosis, and cellular migration.[1] The activation of conventional and novel PKC isoforms is critically dependent on the second messenger diacylglycerol (DAG).[2] Diacylglycerol kinase (DGK) acts as a key negative regulator of this pathway by phosphorylating DAG to phosphatidic acid (PA), thereby attenuating PKC signaling.[3]
This compound is a well-characterized pan-DGK inhibitor that effectively increases the intracellular concentration of DAG, leading to the potentiation of PKC-mediated signaling.[4][5] It is a valuable pharmacological tool for investigating the physiological and pathological roles of the DAG-PKC signaling axis. This guide will explore the specifics of this compound's mechanism and its utility in experimental systems.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified against various DGK isoforms. The following table summarizes key quantitative data from multiple studies, providing a comparative overview of its activity.
| Target Enzyme/Process | Parameter | Value | Cell Line/System | Reference |
| Pan-Diacylglycerol Kinase (DGK) | IC50 | 300 nM | - | [4] |
| Diacylglycerol Kinase α (DGKα) | IC50 | 300 nM | Isolated platelet plasma membranes | [6] |
| Diacylglycerol Kinase α (DGKα) | IC50 | 18 µM | In vitro assay | [7] |
| Diacylglycerol Kinase γ (DGKγ) | Inhibition | Strong | In vitro assay | [4][5] |
| Diacylglycerol Kinase θ (DGKθ) | Inhibition | Moderate | In vitro assay | [4][5] |
| Diacylglycerol Kinase κ (DGKκ) | Inhibition | Moderate | In vitro assay | [4][5] |
| CCL2-evoked Ca2+ signaling | Half-maximal concentration | 8.6 μM | THP-1 monocytes | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound on DGK inhibition and subsequent PKC activation.
In Vitro Diacylglycerol Kinase (DGK) Inhibition Assay
This protocol outlines a non-radioactive, coupled-enzyme assay to measure the inhibitory effect of this compound on DGK activity.
Materials:
-
Purified recombinant DGK isoforms
-
This compound (dissolved in DMSO)
-
Diacylglycerol (DAG) substrate
-
ATP
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Glycerol-3-phosphate oxidase
-
Fluorometric probe (e.g., Amplex Red)
-
96-well black microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept below 1%. Prepare a master mix containing DAG substrate and ATP in kinase buffer.
-
Enzyme and Inhibitor Pre-incubation: To the wells of a 96-well plate, add 10 µL of the diluted this compound or vehicle control (DMSO). Add 20 µL of the purified DGK enzyme solution to each well. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiation of Kinase Reaction: Add 20 µL of the DAG/ATP master mix to each well to start the reaction. Incubate the plate at 37°C for 30-60 minutes.
-
Coupled Enzyme Reaction: Add 40 µL of a solution containing lipase and glycerol-3-phosphate oxidase to each well. This will convert the phosphatidic acid product to a detectable signal.
-
Signal Detection: Add 50 µL of the fluorometric probe to each well. Incubate at room temperature for 10-15 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at 585-595 nm).
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Protein Kinase C (PKC) Activity Assay
This protocol describes a method to measure the activation of PKC in cultured cells treated with this compound.
Materials:
-
Cultured cells (e.g., rat aortic smooth muscle cells - RASMCs)[8]
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)[8]
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA, as a positive control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PKC activity assay kit (e.g., ELISA-based or radioactive)
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere and grow to the desired confluency. Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 30 minutes).[8] Include a positive control group treated with a known PKC activator like PMA.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading in the subsequent steps.
-
PKC Activity Measurement: Measure the PKC activity in the cell lysates using a commercial PKC activity assay kit. These kits typically involve the phosphorylation of a specific PKC substrate, which can be detected colorimetrically, fluorometrically, or through radioactivity. Follow the manufacturer's instructions for the chosen kit.
-
Data Analysis: Normalize the PKC activity to the protein concentration for each sample. Calculate the fold change in PKC activity in this compound-treated cells compared to the vehicle-treated control.
Visualizing the Core Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound-mediated activation of the Protein Kinase C signaling pathway.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. Selectivity of the diacylglycerol kinase inhibitor 3-[2-(4-[bis-(4-fluorophenyl)methylene]-1-piperidinyl)ethyl]-2, 3-dihydro-2-thioxo-4(1H)quinazolinone (this compound) among diacylglycerol kinase subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
The Biological Effects of R59949 on Signal Transduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
R59949 is a potent, cell-permeable inhibitor of diacylglycerol kinase (DGK), an enzyme pivotal in cellular signaling. By blocking the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), this compound effectively modulates the balance between these two critical second messengers. This action reverberates through a multitude of signal transduction pathways, influencing processes ranging from nitric oxide production and calcium signaling to gene expression and neovascularization. This technical guide provides an in-depth analysis of the biological effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it impacts.
Core Mechanism of Action
This compound functions as a pan-diacylglycerol kinase inhibitor with a half-maximal inhibitory concentration (IC50) of 300 nM.[1][2][3] Its primary mechanism is the inhibition of DGK, which leads to an accumulation of DAG. This accumulation, in turn, enhances the activity of protein kinase C (PKC), a key downstream effector of DAG.[2][3]
This compound exhibits a degree of selectivity for different DGK isoforms. It strongly inhibits the activity of type I DGK α and γ, while moderately attenuating the activity of type II DGK θ and κ.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound from various experimental systems.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Enzyme/System | Source |
| IC50 | 300 nM (0.3 µM) | Pan-Diacylglycerol Kinase (DGK) | [1][2][3] |
| IC50 | 18 µM | DGKα | [4] |
| Half-maximal concentration | 8.6 μM | CCL2-evoked Ca²+ signaling in THP-1 monocytes | [2][3] |
Table 2: Experimental Concentrations and Cellular Effects
| Concentration | Cell Type | Effect | Source |
| 1 µM | MIN6 pancreatic β-cells | Enhanced glucose-induced [Ca²⁺]i oscillation (PKC-dependent) | [5] |
| 10 µM | Rat Aortic Smooth Muscle Cells (RASMCs) | Inhibited IL-1β-induced nitric oxide production | [1][6] |
| 10 µM | Rat Aortic Smooth Muscle Cells (RASMCs) | Markedly inhibited IL-1β-induced L-arginine uptake | [6] |
| 10 µM | MIN6 pancreatic β-cells | Suppressed glucose-induced [Ca²⁺]i oscillation and voltage-dependent Ca²⁺ channel activity (PKC-independent) | [5] |
Impact on Key Signaling Pathways
Diacylglycerol (DAG) / Protein Kinase C (PKC) Pathway
By inhibiting DGK, this compound directly elevates intracellular levels of DAG. This leads to the activation of PKC, which in turn phosphorylates a wide array of substrate proteins, triggering diverse cellular responses. In thrombin-stimulated platelets, DGK-α inhibition by this compound increases DAG-dependent PKC activity, leading to enhanced serotonin (B10506) secretion and aggregation.[7]
Nitric Oxide (NO) Signaling Pathway
In vascular smooth muscle cells, this compound has been shown to inhibit inducible nitric oxide (NO) production.[1][2][6] This effect is not due to a direct inhibition of inducible nitric oxide synthase (iNOS) expression or activity.[6] Instead, this compound decreases the transplasmalemmal uptake of L-arginine, the substrate for iNOS, thereby limiting NO synthesis.[1][6] This suggests an indirect regulatory role of DGK in amino acid transport.[6]
Hypoxia-Inducible Factor (HIF) Signaling Pathway
This compound has been identified as an activator of HIF prolyl hydroxylases.[8] Under hypoxic conditions, the accumulation of HIF-1α is a critical step in the cellular response to low oxygen. This compound impairs this accumulation without affecting HIF-1α mRNA levels.[8] It achieves this by enhancing the activity of prolyl hydroxylases, which leads to the hydroxylation of HIF-1α and its subsequent degradation via the von Hippel-Lindau (VHL) protein.[8] In vivo, this compound has been shown to upregulate the expression of PHD-2 and downregulate HIF-1α and vascular endothelial growth factor (VEGF) in the retina of oxygen-induced retinopathy mice.[1]
Detailed Experimental Protocols
Inhibition of IL-1β-Induced Nitric Oxide Production in Rat Aortic Smooth Muscle Cells (RASMCs)
Objective: To determine the effect of this compound on interleukin-1β (IL-1β)-induced nitric oxide (NO) production in RASMCs.
Materials:
-
Rat Aortic Smooth Muscle Cells (RASMCs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound (10 µM)
-
Recombinant human IL-1β (10 ng/ml)
-
Cycloheximide (B1669411) (1 µM, as a control)
-
Griess Reagent (1% sulphanilamide/0.1% N-(1-naphthyl) ethylenediamine (B42938) dihydrochloride (B599025) in 5% phosphoric acid)
-
Nitrate (B79036) reductase and cofactors
-
24-well plates
-
Photometer
Procedure:
-
Cell Culture: RASMCs are prepared from adult male Wistar rats and cultured in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.[1] Cells are grown to confluence in 24-well plates.[1]
-
Pre-treatment: Cells are pre-treated with 10 µM this compound or 1 µM cycloheximide for 30 minutes before stimulation.[1]
-
Stimulation: Cells are stimulated with 10 ng/ml IL-1β or a vehicle control for 24 hours.[1]
-
Nitrite (B80452) Measurement: a. Aliquots of the culture medium are collected. b. To measure total nitrate and nitrite (NOx), samples are incubated with nitrate reductase at room temperature for 2 hours to convert nitrate to nitrite.[1] c. Griess reagent is added to the samples and incubated at room temperature for 10 minutes.[1] d. The absorbance is measured at 540 nm using a photometer.[1] e. A standard curve using known concentrations of sodium nitrite is used to calculate the nitrite concentration in the samples.
L-Arginine Uptake Assay in RASMCs
Objective: To evaluate the effect of this compound on IL-1β-induced L-arginine uptake in RASMCs.
Materials:
-
RASMCs cultured as described above
-
This compound (10 µM)
-
IL-1β (10 ng/ml)
-
[³H]-L-arginine
-
Scintillation counter and fluid
Procedure:
-
Cell Treatment: RASMCs are treated with this compound and/or IL-1β as described in the NO production protocol.
-
Uptake Assay: a. After the treatment period, the culture medium is removed, and cells are washed with a buffer. b. Cells are incubated with a buffer containing [³H]-L-arginine for a defined period. c. The uptake is stopped by rapidly washing the cells with ice-cold buffer. d. Cells are lysed, and the radioactivity is measured using a scintillation counter. e. The results are normalized to the protein content of each well.
Measurement of Intracellular Calcium ([Ca²⁺]i) in MIN6 Cells
Objective: To assess the impact of this compound on glucose-induced intracellular calcium oscillations in the MIN6 pancreatic β-cell line.
Materials:
-
MIN6 cells
-
Fura-2 AM (or other suitable Ca²⁺ indicator)
-
Glucose (22.2 mM)
-
This compound (1 µM and 10 µM)
-
Fluorescence imaging system
Procedure:
-
Cell Loading: MIN6 cells are loaded with a Ca²⁺ indicator dye (e.g., Fura-2 AM) according to the manufacturer's protocol.
-
Baseline Measurement: Cells are perfused with a low glucose buffer, and baseline [Ca²⁺]i is recorded using a fluorescence imaging system.
-
Stimulation and Treatment: a. The perfusion buffer is switched to one containing a high concentration of glucose (e.g., 22.2 mM) to induce [Ca²⁺]i oscillations.[5] b. Once stable oscillations are observed, this compound (at 1 µM or 10 µM) is added to the perfusion buffer. c. [Ca²⁺]i is continuously monitored.
-
Data Analysis: The changes in the amplitude and frequency of the [Ca²⁺]i oscillations before and after the addition of this compound are analyzed. The average [Ca²⁺]i elevation from baseline is calculated.[5]
Conclusion
This compound is a multifaceted pharmacological tool for investigating the roles of DGK and the DAG/PA signaling balance. Its ability to influence a diverse range of cellular processes, from ion channel activity and neurotransmitter release to gene expression and immune responses, underscores the central role of DGK in signal transduction. The detailed information provided in this guide serves as a comprehensive resource for researchers and drug development professionals seeking to understand and leverage the biological effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a diacylglycerol kinase inhibitor, inhibits inducible nitric oxide production through decreasing transplasmalemmal L-arginine uptake in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Activation of HIF-prolyl hydroxylases by this compound, an inhibitor of the diacylglycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
R59949: An In-depth Technical Guide to its In Vitro Potency and IC50
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro potency and IC50 of R59949, a potent diacylglycerol kinase (DGK) inhibitor. The information is compiled to assist researchers and drug development professionals in understanding the biochemical and cellular activities of this compound. This document includes quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Core Quantitative Data
The in vitro potency of this compound has been characterized across various enzymatic and cell-based assays. The following tables summarize the key IC50 values.
Table 1: Enzymatic Inhibition of Diacylglycerol Kinase (DGK) Isoforms
| Target | IC50 | Description |
| pan-Diacylglycerol Kinase (DGK) | 300 nM | General inhibitory concentration against diacylglycerol kinase.[1][2] |
| DGKα (Type I) | Strongly Inhibited | This compound demonstrates strong inhibitory activity against the Type I DGKα isoform.[1][2] |
| DGKγ (Type I) | Strongly Inhibited | Similar to DGKα, this compound strongly inhibits the Type I DGKγ isoform.[1][2] |
| DGKδ (Type II) | Moderately Attenuated | The activity of the Type II DGKδ isoform is moderately reduced by this compound. |
| DGKθ (Type II) | Moderately Attenuated | This compound moderately attenuates the activity of the Type II DGKθ isoform.[1][2] |
| DGKκ (Type II) | Moderately Attenuated | The inhibitory effect on the Type II DGKκ isoform is moderate.[1][2] |
Table 2: Cell-Based Assay IC50 Values
| Assay | Cell Line | IC50 | Description |
| OST-tagged DGKα Inhibition | MDCK | 10.6 µM | Inhibition of overexpressed DGKα in Madin-Darby Canine Kidney (MDCK) cell homogenates.[1] |
| CCL2-Evoked Ca²⁺ Signaling Attenuation | THP-1 | 8.6 µM | Half-maximal concentration for attenuating Chemokine (C-C motif) ligand 2 (CCL2)-evoked calcium signaling in human monocytic THP-1 cells.[1][2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathway of this compound
Caption: this compound inhibits DGK, increasing DAG levels and activating PKC signaling.
Experimental Workflow: In Vitro DGK Inhibition Assay (ADP-Glo™)
Caption: Workflow for determining DGK inhibition using the ADP-Glo™ assay.
Experimental Workflow: CCL2-Evoked Calcium Signaling Assay
Caption: Workflow for measuring the effect of this compound on CCL2-induced calcium flux.
Experimental Protocols
In Vitro Diacylglycerol Kinase (DGK) Inhibition Assay (Non-Radioactive)
This protocol is based on the principles of the Promega ADP-Glo™ Kinase Assay.
a. Materials:
-
Purified DGK isoforms
-
Diacylglycerol (DAG) substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
b. Method:
-
Reagent Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer. Prepare solutions of DGK enzyme, DAG substrate, and ATP at the desired concentrations.
-
Kinase Reaction: In a 384-well plate, add the DGK enzyme, DAG substrate, and this compound (or vehicle control). Initiate the kinase reaction by adding ATP. The typical reaction volume is 5 µL.
-
Incubation: Incubate the reaction plate at room temperature for 1 hour.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the DGK activity. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
CCL2-Evoked Calcium Signaling Assay
This protocol describes the measurement of intracellular calcium mobilization in THP-1 cells.
a. Materials:
-
THP-1 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
Recombinant human CCL2
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom assay plates
-
Fluorescence plate reader with automated injection capabilities
b. Method:
-
Cell Preparation: Culture THP-1 cells to the desired density. On the day of the assay, seed the cells into a 96-well plate and allow them to attach.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in HBSS. Remove the culture medium from the cells and add the loading buffer.
-
Incubation: Incubate the cells at 37°C for 1 hour in the dark to allow for dye loading.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye. Add fresh HBSS to each well.
-
Compound Incubation: Add serial dilutions of this compound to the wells and incubate at room temperature for 15-30 minutes.
-
Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for 10-20 seconds.
-
Stimulation: Using the plate reader's injector, add a solution of CCL2 to each well to stimulate the cells.
-
Kinetic Reading: Immediately after injection, continue to measure the fluorescence intensity kinetically for at least 60-120 seconds to capture the calcium flux.
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well. Determine the percent inhibition of the CCL2-induced calcium response by this compound and calculate the IC50 value.
Inducible Nitric Oxide Synthase (iNOS) Activity Assay
This protocol is for measuring nitric oxide (NO) production in cultured rat aortic smooth muscle cells (RASMCs) by quantifying nitrite (B80452), a stable metabolite of NO, using the Griess reagent.
a. Materials:
-
Rat Aortic Smooth Muscle Cells (RASMCs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Interleukin-1β (IL-1β) to induce iNOS expression
-
This compound
-
Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
96-well assay plates
-
Microplate reader capable of measuring absorbance at 540 nm
b. Method:
-
Cell Culture and Treatment: Culture RASMCs in 24-well plates until confluent. Pre-treat the cells with this compound (e.g., 10 µM) for 30 minutes.
-
iNOS Induction: Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 24 hours to induce the expression of iNOS.
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite in the cell culture medium, with concentrations ranging from 0 to 100 µM.
-
Griess Reaction: In a 96-well plate, add 50 µL of the collected cell supernatant or the nitrite standards to each well.
-
Reagent Addition: Add 50 µL of Griess Reagent to each well.
-
Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light. A color change will occur in the presence of nitrite.
-
Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (culture medium with Griess reagent) from all readings. Use the sodium nitrite standard curve to determine the concentration of nitrite in each sample. Compare the nitrite production in this compound-treated cells to that in untreated, IL-1β-stimulated cells to determine the inhibitory effect.
References
The Diacylglycerol Kinase Inhibitor R59949: A Technical Guide to its Effects on Second Messenger Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
R59949 is a potent and widely utilized pharmacological tool in the study of second messenger signaling. As a well-characterized inhibitor of diacylglycerol kinase (DGK), this compound offers a powerful means to investigate the myriad cellular processes regulated by the balance between the second messengers diacylglycerol (DAG) and phosphatidic acid (PA). This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on key signaling pathways, and detailed experimental protocols for its use. Quantitative data from various studies are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its cellular impact.
Introduction
Second messenger signaling pathways are fundamental to cellular communication, translating extracellular stimuli into intracellular responses. Among the critical players in these pathways are the lipid second messengers diacylglycerol (DAG) and phosphatidic acid (PA). Diacylglycerol kinase (DGK) is the enzyme responsible for the phosphorylation of DAG to PA, thereby acting as a crucial regulator of the cellular levels of these two signaling molecules.
This compound is a synthetic compound that acts as a potent inhibitor of DGK. By blocking the conversion of DAG to PA, this compound effectively elevates intracellular DAG levels, leading to the sustained activation of DAG-effector proteins, most notably Protein Kinase C (PKC). This guide will explore the downstream consequences of DGK inhibition by this compound on second messenger signaling cascades.
Mechanism of Action of this compound
This compound is a pan-inhibitor of diacylglycerol kinases, with a reported IC50 of approximately 300 nM. It exhibits a strong inhibitory effect on type I DGK isoforms α and γ, and a moderate inhibitory effect on type II DGK isoforms θ and κ. The primary mechanism of this compound is the direct inhibition of the catalytic activity of DGK, which prevents the phosphorylation of DAG to PA. This leads to an accumulation of DAG at cellular membranes, thereby prolonging and amplifying signaling events mediated by this second messenger.
Effects on Second Messenger Signaling Pathways
The inhibition of DGK by this compound initiates a cascade of effects on multiple second messenger signaling pathways:
Diacylglycerol (DAG) and Protein Kinase C (PKC) Signaling
The most direct and well-documented effect of this compound is the potentiation of DAG-mediated signaling. The accumulation of DAG leads to the enhanced activation of Protein Kinase C (PKC) isoforms, which are key regulators of a vast array of cellular processes, including cell growth, differentiation, and apoptosis.
Calcium (Ca2+) Signaling
The interplay between this compound and intracellular calcium signaling is complex. In some cellular contexts, this compound has been shown to attenuate CCL2-evoked Ca2+ signaling in THP-1 monocytes with a half-maximal concentration of 8.6 μM. This suggests that the inhibition of DGK can modulate calcium influx and release from intracellular stores, likely through indirect mechanisms involving PKC or other downstream effectors.
Inositol (B14025) Phosphate (B84403) Signaling
The production of DAG is intricately linked to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), a process that also generates inositol 1,4,5-trisphosphate (IP3). IP3 is a critical second messenger that triggers the release of calcium from the endoplasmic reticulum. While this compound does not directly target PLC or inositol phosphate metabolism, by sustaining high levels of DAG, it can indirectly influence the dynamics of the phosphoinositide signaling pathway. Further research is needed to fully elucidate the direct impact of this compound on the levels of various inositol phosphate species.
Quantitative Data on this compound Effects
The following table summarizes key quantitative data regarding the inhibitory and modulatory effects of this compound from various studies.
| Parameter | Value | Cell/System | Reference |
| IC50 (DGK) | 300 nM | Pan-DGK | |
| IC50 (CCL2-evoked Ca2+ signaling) | 8.6 µM | THP-1 monocytes | |
| Concentration for NO production inhibition | 10 µM | Rat Aortic Smooth Muscle Cells |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on second messenger signaling.
Diacylglycerol Kinase (DGK) Activity Assay
This protocol is adapted from a non-radioactive, fluorometric assay for measuring DGK activity.
Materials:
-
This compound (solubilized in DMSO)
-
DAG Kinase Activity Assay Kit (e.g., from Cell Biolabs, Inc. or similar)
-
Recombinant DGK or cell lysates containing DGK
-
96-well black microtiter plate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Prepare a dilution series of this compound in assay buffer.
-
Reaction Setup: To each well of a 96-well plate, add the following in order:
-
20 µL of DAG Substrate
-
10 µL of Kinase Buffer
-
10 µL of this compound dilution or vehicle (DMSO)
-
10 µL of recombinant DGK or cell lysate
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Detection:
-
Transfer 20 µL of the reaction mixture to a new 96-well black plate.
-
Add 40 µL of Lipase Solution to each well and incubate at 37°C for 30 minutes.
-
Add 50 µL of Detection Enzyme Mixture to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Measurement: Read the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 585-595 nm.
-
Data Analysis: Calculate the percentage of DGK inhibition by this compound compared to the vehicle control.
Protein Kinase C (PKC) Activity Assay
This protocol describes a non-radioactive, ELISA-based method for measuring PKC activity.
Materials:
-
This compound (solubilized in DMSO)
-
PKC Kinase Activity Assay Kit (e.g., from Abcam or similar)
-
Cell lysates from cells treated with this compound or vehicle
-
96-well plate pre-coated with a PKC substrate peptide
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or vehicle for the appropriate time.
-
Lysate Preparation: Prepare cell lysates according to the assay kit manufacturer's protocol.
-
Assay Procedure:
-
Add 50 µL of Kinase Assay Dilution Buffer to each well of the substrate-coated plate and incubate for 10 minutes at room temperature.
-
Aspirate the buffer and add your cell lysates to the wells.
-
Initiate the kinase reaction by adding ATP solution to each well.
-
Incubate the plate for 60-90 minutes at 30°C.
-
Wash the wells three times with 1X Wash Buffer.
-
Add the phosphospecific primary antibody and incubate for 60 minutes at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody, incubating for 30 minutes at room temperature.
-
Wash the wells and add TMB Substrate.
-
Stop the reaction with Stop Solution.
-
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Determine the net PKC activity and compare the activity in this compound-treated samples to vehicle-treated controls.
Intracellular Calcium Measurement
This protocol outlines the use of the fluorescent calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration.
Materials:
-
This compound (solubilized in DMSO)
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader with dual-excitation capabilities
Procedure:
-
Cell Seeding: Seed cells on glass coverslips or in a 96-well black, clear-bottom plate.
-
Dye Loading:
-
Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
This compound Treatment and Stimulation:
-
Pre-incubate the cells with this compound or vehicle for the desired time.
-
Place the cells on the microscope stage or in the plate reader.
-
-
Measurement:
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Record a baseline fluorescence ratio before adding a stimulus (e.g., an agonist that mobilizes calcium).
-
Add the stimulus and continue recording the fluorescence ratio.
-
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380). This ratio is proportional to the intracellular calcium concentration. Normalize the data to the baseline to observe the change in calcium levels upon stimulation in the presence and absence of this compound.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits DGK, leading to DAG accumulation and enhanced PKC signaling.
Experimental Workflow Diagram
Caption: Workflow for studying this compound's effects on second messenger signaling.
Conclusion
This compound is an invaluable tool for dissecting the complex roles of diacylglycerol kinase in cellular signaling. By potently and selectively inhibiting DGK, it allows for the controlled manipulation of DAG and PA levels, providing critical insights into the downstream consequences for PKC activation, calcium homeostasis, and the broader network of second messenger pathways. The experimental protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their investigations into the intricate world of cellular communication. As our understanding of the nuances of second messenger signaling continues to evolve, the precise application of pharmacological inhibitors like this compound will remain a cornerstone of discovery in cell biology and drug development.
Methodological & Application
Application Notes and Protocols for R59949 in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
R59949 is a potent, cell-permeable inhibitor of diacylglycerol kinase (DGK).[1][2][3] As a pan-DGK inhibitor, it has an IC50 of 300 nM.[1][3][4] this compound exhibits strong inhibitory effects on type I DGK α and γ, with moderate inhibition of type II DGK θ and κ.[1][3][4] Its primary mechanism of action involves the inhibition of the conversion of diacylglycerol (DAG) to phosphatidic acid (PA). This leads to an accumulation of intracellular DAG, a critical second messenger that activates Protein Kinase C (PKC) and other signaling proteins. These application notes provide detailed protocols for the use of this compound in various cell culture-based assays.
Data Presentation
| Parameter | Value | Cell Type | Source |
| IC50 | 300 nM | Isolated platelet plasma membranes | [5] |
| Half-maximal concentration (CCL2-evoked Ca2+ signaling) | 8.6 µM | THP-1 monocytes | [1][4] |
| Effective Concentration (Inhibition of NO production) | 10 µM | Rat Aortic Smooth Muscle Cells (RASMCs) | [2][6] |
| Effective Concentration (3D Cancer Cell Growth Assay) | 15-30 µM | SW480 and MDA-MB-468 cells | [6] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound inhibits DGK, increasing DAG levels and activating PKC.
Experimental Workflow for 3D Cancer Cell Growth Assay
Caption: Workflow for assessing this compound's effect on 3D cancer cell growth.
Experimental Protocols
Inhibition of Inducible Nitric Oxide (NO) Production in Vascular Smooth Muscle Cells
This protocol details the measurement of nitric oxide production in rat aortic smooth muscle cells (RASMCs) following treatment with this compound.
Materials:
-
Rat Aortic Smooth Muscle Cells (RASMCs)
-
DMEM with 10% FBS
-
This compound (stock solution in DMSO)
-
Interleukin-1β (IL-1β)
-
Griess Reagent
-
24-well plates
Protocol:
-
Culture RASMCs in DMEM supplemented with 10% FBS in a 37°C, 5% CO2 incubator.
-
Seed the cells in 24-well plates and grow to confluence.
-
Pretreat the confluent cells with 10 µM this compound or vehicle (DMSO) for 30 minutes.[2]
-
Stimulate the cells with 10 ng/ml IL-1β or vehicle for 24 hours to induce NO production.[6]
-
After the incubation period, collect the cell culture supernatant.
-
Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.[2]
-
Determine the absorbance at 540 nm using a microplate reader.
-
A standard curve with known concentrations of sodium nitrite should be used to calculate the nitrite concentration in the samples.
Assessment of Apoptosis in Myeloid Leukemia Cells
This protocol provides a general method for assessing apoptosis in myeloid leukemia cell lines (e.g., MV4-11, KG-1, U937) using Annexin V and Propidium Iodide (PI) staining, which can be adapted for use with this compound.
Materials:
-
Myeloid leukemia cell line (e.g., MV4-11)
-
RPMI-1640 with 10% FBS
-
This compound (stock solution in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed MV4-11 cells at a density of 0.5 x 10^6 cells/mL in 6-well plates and incubate overnight.
-
Treat the cells with various concentrations of this compound (a dose-response experiment is recommended, e.g., 1-50 µM) or vehicle control for 24-48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour of staining. This will allow for the differentiation between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
3D Cancer Cell Growth Assay
This protocol is for assessing the effect of this compound on the proliferation of cancer cells grown in a 3D culture model.[6]
Materials:
-
SW480 or MDA-MB-468 cancer cell lines
-
Matrigel
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
DAPI (4',6-diamidino-2-phenylindole)
-
EdU (5-ethynyl-2'-deoxyuridine) proliferation assay kit
-
Microscopy imaging system
Protocol:
-
Coat the wells of a multi-well plate with Matrigel according to the manufacturer's instructions to create a 3D culture environment.
-
Seed SW480 or MDA-MB-468 cells on top of the Matrigel layer.
-
Culture the cells for 4 days to allow for the formation of 3D structures (spheroids).[6]
-
After 4 days, treat the cells with this compound at final concentrations of 15 µM and 30 µM, or with a vehicle control (DMSO).[6]
-
Incubate the cells for an additional 48 hours.[6]
-
To assess proliferation, add EdU to the culture medium for the final few hours of incubation, following the kit manufacturer's protocol.
-
Fix and permeabilize the cells.
-
Stain the cells with the EdU detection reagent and counterstain the nuclei with DAPI.
-
Image the spheroids using a fluorescence microscope.
-
Quantify the percentage of EdU-positive cells within the DAPI-stained population to determine the proliferative index.
Suggested Protocol for HIF Prolyl Hydroxylase (PHD) Activity Assay
This compound has been shown to activate HIF prolyl hydroxylases.[7] This suggested protocol outlines a general method to assess PHD activity in cell lysates.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
This compound (stock solution in DMSO)
-
Cell lysis buffer
-
PHD activity assay kit (colorimetric or fluorometric)
-
Protein quantification assay (e.g., BCA)
Protocol:
-
Culture cells to a suitable confluency in appropriate multi-well plates.
-
Treat the cells with this compound at desired concentrations and for various time points. Include a vehicle control.
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Perform the PHD activity assay on the cell lysates using a commercial kit, following the manufacturer's instructions. These kits typically measure the hydroxylation of a HIF-1α peptide substrate.
-
Measure the output (absorbance or fluorescence) using a plate reader.
-
Normalize the PHD activity to the total protein concentration of each sample.
Suggested Protocol for CCL2-Evoked Calcium Signaling Assay
This compound attenuates CCL2-evoked calcium signaling in THP-1 monocytes.[1][4] This is a suggested protocol for measuring intracellular calcium flux.
Materials:
-
THP-1 monocytic cell line
-
RPMI-1640 with 10% FBS
-
This compound (stock solution in DMSO)
-
Recombinant human CCL2
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fluorometric imaging plate reader or fluorescence microscope
Protocol:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS, often with the addition of Pluronic F-127 to aid in dye solubilization, according to the dye manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound (a dose-response around the 8.6 µM half-maximal concentration is recommended) or vehicle control for a short period (e.g., 15-30 minutes).[1][4]
-
Establish a baseline fluorescence reading using a fluorometric plate reader or microscope.
-
Stimulate the cells by adding a known concentration of CCL2.
-
Immediately begin recording the changes in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Analyze the data by measuring the peak fluorescence intensity or the area under the curve to quantify the calcium response. Compare the response in this compound-treated cells to the vehicle-treated control.
References
- 1. This compound, a diacylglycerol kinase inhibitor, inhibits inducible nitric oxide production through decreasing transplasmalemmal L-arginine uptake in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of HIF-prolyl hydroxylases by this compound, an inhibitor of the diacylglycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diacylglycerol kinase α promotes 3D cancer cell growth and limits drug sensitivity through functional interaction with Src - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3D Growth of Cancer Cells Elicits Sensitivity to Kinase Inhibitors but Not Lipid Metabolism Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for R59949 in Diacylglycerol Kinase (DGK) Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing R59949, a potent diacylglycerol kinase (DGK) inhibitor, for studying lipid signaling pathways and as a potential therapeutic agent. The following sections detail the inhibitor's mechanism of action, isoform selectivity, recommended concentrations for various experimental setups, and detailed protocols for its application.
Introduction to this compound
This compound is a widely used pharmacological tool for the inhibition of diacylglycerol kinase activity. DGKs are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), two critical lipid second messengers involved in a myriad of cellular processes. By inhibiting DGK, this compound leads to an accumulation of DAG, which can, in turn, modulate the activity of downstream effectors such as Protein Kinase C (PKC).
Mechanism of Action and Isoform Selectivity
This compound functions as a pan-DGK inhibitor, although it exhibits a degree of selectivity among the ten known DGK isoforms.[1] It strongly inhibits the calcium-dependent type I DGK isoforms, specifically DGKα and DGKγ.[1][2][3] Additionally, it moderately attenuates the activity of type II DGKs (δ and κ) and the type V DGKθ.[1][2][3] This semi-selective inhibition profile makes this compound a valuable tool for dissecting the roles of specific DGK isoform families in cellular signaling.
The inhibition of DGK by this compound leads to an increase in intracellular DAG levels. This accumulation of DAG can activate various downstream signaling pathways, most notably the PKC family of serine/threonine kinases.[2][3]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against various DGK isoforms and its effective concentrations in different experimental models.
| Parameter | Value | Target/System | Reference |
| Pan-DGK IC50 | 300 nM | Diacylglycerol Kinase (general) | [2][3][4][5][6] |
| DGKα IC50 | 18 µM | DGKα isoform | [1] |
| Cell-based Assay EC50 | 8.6 µM | CCL2-evoked Ca2+ signaling in THP-1 monocytes | [2][3] |
| Cell Culture Conc. | 10 µM | Rat Aortic Smooth Muscle Cells (RASMCs) for NO production assay | [4][7] |
| Cell Culture Conc. | 15 - 30 µM | SW480 cells for DGK activity and cell growth assays | [8] |
| In Vivo Dosage | 10 mg/kg | Mouse model of oxygen-induced retinopathy (intraperitoneal) | [8] |
Signaling Pathway Diagram
The following diagram illustrates the primary signaling pathway affected by this compound. Inhibition of DGK leads to the accumulation of DAG, which in turn activates PKC and its downstream targets.
Experimental Protocols
In Vitro DGK Inhibition Assay (Non-Radioactive)
This protocol is adapted from a non-radioactive, two-step DGK assay system.[1]
Objective: To determine the in vitro inhibitory effect of this compound on specific DGK isoforms.
Materials:
-
Recombinant DGK isoforms
-
This compound (dissolved in DMSO)
-
Lipid substrate vesicles (containing DAG)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Plate reader for luminescence detection
Protocol:
-
Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
In a 96-well plate, add the recombinant DGK isozyme.
-
Add the this compound dilutions or DMSO (vehicle control) to the wells and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding the lipid substrate vesicles and ATP.
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of DGK activity relative to the vehicle control and determine the IC50 value of this compound for each DGK isoform.
Cell-Based Assay for DGK Inhibition in Cultured Cells
This protocol provides a general framework for assessing the effect of this compound on downstream signaling in cultured cells.
Objective: To evaluate the effect of this compound on a specific cellular response mediated by DGK activity.
Materials:
-
Cell line of interest (e.g., SW480, THP-1, RASMCs)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Stimulus (e.g., growth factor, chemokine)
-
Assay-specific reagents (e.g., antibodies for Western blotting, calcium indicators)
Protocol:
-
Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.
-
Prepare working solutions of this compound in cell culture medium. It is crucial to note that this compound is lipophilic and can be sequestered by serum lipids, potentially requiring higher concentrations in serum-containing media.[8]
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-30 µM) or DMSO (vehicle control) for a specified period (e.g., 30 minutes to 24 hours), depending on the experimental design.[4][8]
-
Stimulate the cells with the appropriate agonist to induce a DGK-dependent signaling cascade.
-
Lyse the cells and analyze the desired downstream endpoints. This could include:
-
Western Blotting: To measure the phosphorylation status of downstream targets of the PKC pathway.
-
Calcium Imaging: To measure changes in intracellular calcium concentration.[2][3]
-
Nitric Oxide (NO) Measurement: To quantify NO production in the culture medium.[4][7]
-
Cell Proliferation or Viability Assays: To assess the impact on cell growth.[8]
-
-
Quantify the results and compare the effects of different this compound concentrations to the vehicle control.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for studying the effects of this compound in a cell-based assay.
Concluding Remarks
This compound remains a cornerstone for investigating the multifaceted roles of DGK in cellular physiology and pathology. Its ability to modulate DAG and PA levels provides a powerful means to explore the intricacies of lipid signaling. Researchers should carefully consider its isoform selectivity and lipophilic nature when designing experiments to ensure accurate and interpretable results. The protocols and data presented here serve as a detailed guide for the effective application of this compound in diverse research settings.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound, a diacylglycerol kinase inhibitor, inhibits inducible nitric oxide production through decreasing transplasmalemmal L-arginine uptake in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diacylglycerol kinase α promotes 3D cancer cell growth and limits drug sensitivity through functional interaction with Src - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for R59949 in Platelet Aggregation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
R59949 is a potent inhibitor of diacylglycerol kinase (DGK), an enzyme that plays a crucial role in regulating intracellular signaling pathways.[1] By inhibiting DGK, this compound prevents the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA), leading to an accumulation of DAG.[2][3] This accumulation of DAG, a key second messenger, results in the activation of Protein Kinase C (PKC), a family of enzymes that are central to various cellular processes, including platelet activation and aggregation.[1][3]
These application notes provide detailed protocols for utilizing this compound in in vitro human platelet aggregation studies. The methodologies described are based on established techniques for the preparation of washed human platelets and the use of light transmission aggregometry (LTA) to assess platelet function in response to various agonists.
Mechanism of Action of this compound
This compound acts as a pan-diacylglycerol kinase (DGK) inhibitor with a half-maximal inhibitory concentration (IC50) of 300 nM.[1] It exhibits strong inhibitory activity against type I DGK α and γ isoforms.[1] The primary mechanism of this compound in the context of platelet aggregation is the potentiation of signaling pathways that are dependent on diacylglycerol (DAG). By blocking the conversion of DAG to phosphatidic acid, this compound amplifies the DAG-mediated activation of Protein Kinase C (PKC).[1] This enhanced PKC activation can modulate the platelet response to various agonists.
Quantitative Data on this compound Activity
The following table summarizes the known quantitative data for this compound. Further research is required to establish detailed dose-response relationships for its effects on platelet aggregation induced by various agonists.
| Parameter | Agonist | Species | Value | Reference |
| IC50 (DGK Inhibition) | - | - | 300 nM | [1] |
| Effect on Aggregation | Collagen | Human | Potentiation | [1] |
| Effect on Aggregation | Vasopressin | Human | Potentiation | [1] |
| Effect on Ca²⁺ Influx | Thrombin | Human | Inhibition | [4] |
Experimental Protocols
Protocol 1: Preparation of Washed Human Platelets
This protocol describes the isolation of washed human platelets from whole blood, a crucial step for in vitro platelet aggregation studies to remove plasma components that can interfere with the assay.
Materials:
-
Human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.
-
Anticoagulant: Acid-Citrate-Dextrose (ACD) solution.
-
Tyrode's buffer (pH 7.4) containing 0.35% bovine serum albumin (BSA) and 1 mM MgCl₂.
-
Prostaglandin E1 (PGE1) solution (1 µM).
-
Apyrase (Grade VII, from potato).
-
Centrifuge with a swinging-bucket rotor.
-
Plastic or siliconized glassware.
Procedure:
-
Blood Collection: Collect whole blood into tubes containing ACD anticoagulant (1 volume of ACD for every 6 volumes of blood). Mix gently by inversion.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the anticoagulated blood at 150-200 x g for 15-20 minutes at room temperature with the brake off. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and PRP at the top.
-
PRP Aspiration: Carefully aspirate the upper PRP layer using a plastic pipette and transfer it to a new plastic tube.
-
Acidification and PGE1 Addition: To prevent platelet activation during subsequent centrifugation steps, add 1/10 volume of ACD and PGE1 to a final concentration of 1 µM to the PRP. Mix gently.
-
Platelet Pelleting: Centrifuge the acidified PRP at 700-800 x g for 10-15 minutes at room temperature to pellet the platelets.
-
Supernatant Removal: Carefully decant the supernatant (platelet-poor plasma, PPP).
-
Platelet Resuspension: Gently resuspend the platelet pellet in Tyrode's buffer (pH 7.4) containing 1 µM PGE1 and apyrase (to a final concentration of 0.02 U/mL) to a volume that is approximately half of the original PRP volume.
-
Final Wash: Centrifuge the platelet suspension again at 700-800 x g for 10-15 minutes.
-
Final Resuspension: Discard the supernatant and resuspend the platelet pellet in Tyrode's buffer (pH 7.4) without PGE1.
-
Platelet Count Adjustment: Determine the platelet count using a hematology analyzer and adjust the concentration to the desired level (typically 2.5-3.0 x 10⁸ platelets/mL) with Tyrode's buffer.
-
Resting Period: Allow the washed platelets to rest at 37°C for at least 30 minutes before use in aggregation studies.
Protocol 2: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the procedure for measuring platelet aggregation in response to agonists in the presence or absence of this compound using an LTA.
Materials:
-
Washed human platelet suspension (prepared as in Protocol 1).
-
Platelet-poor plasma (PPP) from the same donor (for calibration).
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
Platelet agonists: Collagen, Thrombin, Vasopressin.
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Pipettes.
Procedure:
-
Instrument Setup: Turn on the aggregometer and allow it to warm up according to the manufacturer's instructions. Set the temperature to 37°C.
-
Calibration:
-
Pipette 450 µL of PPP into a cuvette and place it in the reference well of the aggregometer to set 100% light transmission.
-
Pipette 450 µL of the washed platelet suspension into a cuvette with a stir bar and place it in the sample well to set 0% light transmission.
-
-
Sample Preparation:
-
Pipette 440 µL of the washed platelet suspension into a series of aggregometer cuvettes with stir bars.
-
Add 5 µL of the vehicle control (e.g., DMSO) or different concentrations of this compound stock solution to the cuvettes.
-
Incubate the samples for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring (typically 900-1200 rpm).
-
-
Induction of Aggregation:
-
Add 50 µL of the platelet agonist (e.g., collagen, thrombin, or vasopressin at a predetermined concentration) to the cuvette to initiate aggregation.
-
The final volume in the cuvette should be 500 µL.
-
-
Data Recording: Record the change in light transmission for a set period (typically 5-10 minutes). The aggregometer software will generate aggregation curves.
-
Data Analysis:
-
The maximum percentage of platelet aggregation is determined from the aggregation curve.
-
To evaluate the effect of this compound, compare the aggregation response in the presence of the inhibitor to the vehicle control.
-
For potentiation, calculate the percentage increase in aggregation. For inhibition, calculate the percentage inhibition using the following formula: % Inhibition = [1 - (Maximal aggregation with this compound / Maximal aggregation with vehicle)] * 100%
-
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
Caption: this compound inhibits DGK, increasing DAG levels and activating PKC.
Collagen-Induced Platelet Activation Pathway
Caption: Collagen activates platelets via GPVI and integrin α2β1 receptors.
Thrombin-Induced Platelet Activation Pathway
Caption: Thrombin activates platelets through PAR1 and PAR4 receptors.
Experimental Workflow for Platelet Aggregation Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The diacylglycerol kinase inhibitor, this compound, potentiates secretion but not increased phosphorylation of a 47 kDalton protein in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of thrombin-induced Ca²⁺ influx in platelets by this compound, an inhibitor of diacylglycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of R59949 in Nitric Oxide Synthance Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
R59949 is a potent, cell-permeable inhibitor of diacylglycerol kinase (DGK), with a reported IC50 of 300 nM.[1][2][3] DGK is a critical enzyme in lipid signaling pathways, catalyzing the conversion of diacylglycerol (DAG) to phosphatidic acid. By inhibiting DGK, this compound leads to an accumulation of intracellular DAG, which in turn can modulate the activity of various downstream effectors, including protein kinase C (PKC).[1][3] While not a direct inhibitor of nitric oxide synthase (NOS) enzymes, this compound has been shown to indirectly affect nitric oxide (NO) production, particularly from the inducible isoform of NOS (iNOS).
This document provides detailed application notes and protocols for studying the effects of this compound in the context of nitric oxide synthase assays, with a focus on cell-based systems.
Mechanism of Action in Relation to Nitric Oxide Synthase
This compound's influence on nitric oxide production is not through direct enzymatic inhibition of NOS. Instead, its inhibitory action on DGK instigates a signaling cascade that culminates in reduced substrate availability for iNOS. Specifically, in vascular smooth muscle cells, this compound has been demonstrated to inhibit cytokine-induced nitric oxide production by decreasing the transmembrane uptake of L-arginine, the essential substrate for all NOS isoforms.[1][2][4] This effect is observed without a significant impact on the expression levels of iNOS protein or mRNA.[4] Therefore, this compound serves as a valuable tool for investigating the upstream regulatory pathways that control substrate availability for iNOS, rather than for direct screening of NOS inhibitors.
Data Presentation
The following table summarizes the quantitative data regarding the application of this compound in cellular assays related to nitric oxide production.
| Parameter | Value | Cell Type | Comments | Reference |
| This compound Concentration | 10 µM | Rat Aortic Smooth Muscle Cells (RASMCs) | This concentration was shown to inhibit IL-1β-induced nitric oxide production. | [2][4] |
| IL-1β Concentration | 10 ng/ml | Rat Aortic Smooth Muscle Cells (RASMCs) | Used to induce the expression of iNOS and subsequent NO production. | [4] |
| Effect on NO Production | Inhibition of IL-1β-induced NO production | Rat Aortic Smooth Muscle Cells (RASMCs) | This compound did not affect basal NO production. | [4] |
| Effect on L-arginine Uptake | Marked inhibition of IL-1β-induced L-arginine uptake | Rat Aortic Smooth Muscle Cells (RASMCs) | Basal L-arginine uptake was not significantly affected. | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound's effect on iNOS-mediated NO production and the general experimental workflow for its investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound, a diacylglycerol kinase inhibitor, inhibits inducible nitric oxide production through decreasing transplasmalemmal L-arginine uptake in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of R59949 in Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration and dosage of R59949, a diacylglycerol kinase (DGK) inhibitor, in mouse models. The information is compiled from preclinical studies investigating its effects in various pathological conditions.
Data Presentation: Quantitative Summary
The following tables summarize the dosages, administration routes, and formulations of this compound used in published mouse studies.
Table 1: this compound In Vivo Dosage and Administration in Mice
| Animal Model | Mouse Strain | Dosage | Administration Route | Vehicle/Formulation | Reference |
| Oxygen-Induced Retinopathy (OIR) | C57BL/6J | 10 µg/g/day | Intraperitoneal (i.p.) | 5% DMSO, 40% PEG300, 5% Tween 80 in ddH2O | [1][2] |
| SW480 Cell Xenograft | Not Specified | 10 mg/kg | Subcutaneous (s.c.) | Emulsion with 50% PEG3000 in PBS | [3] |
Table 2: Formulation Details for In Vivo Administration
| Formulation | Components | Preparation Notes | Recommended Use | Reference |
| Injectable Solution | - this compound- DMSO- PEG300- Tween 80- ddH₂O | Dissolve this compound in DMSO first, then sequentially add PEG300, Tween 80, and ddH₂O. Mix thoroughly at each step to ensure a clear solution. Prepare fresh for each use. | Intraperitoneal injection | [1] |
| Subcutaneous Emulsion | - this compound- PEG3000- PBS | Prepare an emulsion of this compound with 50% PEG3000 in PBS. | Subcutaneous injection | [3] |
| Alternative Injectable Solution | - this compound- DMSO- Corn Oil | Dissolve this compound in DMSO (10%) and then add Corn Oil (90%). Mix to form a clear solution. | Not specified, but a potential alternative for i.p. or s.c. | [4] |
Important Note on Toxicity: Intraperitoneal administration of this compound dissolved in DMSO or in an emulsion with 50% PEG3000 in PBS has been reported to be toxic in mice.[3] Subcutaneous administration of the PEG3000 emulsion was found to be a non-toxic alternative.[3] Researchers should carefully consider the vehicle and administration route to minimize potential toxicity.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection
This protocol is adapted from studies on oxygen-induced retinopathy.[1][2]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile distilled water (ddH₂O) or saline
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Animal scale
-
70% ethanol
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the required dose and injection volume.
-
Drug Formulation (for a 10 µg/g dose):
-
Prepare a stock solution of this compound in DMSO.
-
For the final injection solution, combine the components in the following ratio: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.
-
For example, to prepare 1 mL of vehicle, mix 50 µL DMSO, 400 µL PEG300, 50 µL Tween 80, and 500 µL ddH₂O.
-
Add the appropriate amount of this compound stock solution to the vehicle to achieve the final desired concentration. Ensure the solution is clear and well-mixed. Prepare this solution fresh before use.
-
-
Injection Procedure:
-
Restrain the mouse by gently scruffing the neck and back to expose the abdomen.
-
Tilt the mouse's head slightly downwards.
-
Wipe the injection site in the lower abdominal quadrant with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently pull back the plunger to ensure that no fluid (blood or urine) is aspirated.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Subcutaneous (s.c.) Injection
This protocol is based on a study using a cancer cell xenograft model where i.p. injection was found to be toxic.[3]
Materials:
-
This compound
-
Polyethylene glycol 3000 (PEG3000)
-
Phosphate-buffered saline (PBS)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Animal scale
-
70% ethanol
Procedure:
-
Animal Preparation: Weigh the mouse for accurate dose calculation.
-
Drug Formulation (for a 10 mg/kg dose):
-
Prepare an emulsion of this compound with 50% PEG3000 in PBS. The exact method for creating a stable emulsion should be optimized in the lab. This may involve gentle heating or sonication.
-
-
Injection Procedure:
-
Gently restrain the mouse.
-
Lift a fold of skin on the back, between the shoulder blades, to create a "tent".
-
Wipe the injection site with 70% ethanol.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.
-
Gently pull back the plunger to check for blood aspiration.
-
Inject the emulsion, which will form a small lump or "bleb" under the skin.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
Return the mouse to its cage and monitor for any adverse effects.
-
Visualizations: Signaling Pathway and Experimental Workflow
Caption: Proposed signaling pathway of this compound in suppressing retinal neovascularization.
Caption: General experimental workflow for in vivo studies using this compound in mice.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Diacylglycerol kinase (DGK) inhibitor II (this compound) could suppress retinal neovascularization and protect retinal astrocytes in an oxygen-induced retinopathy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diacylglycerol kinase α promotes 3D cancer cell growth and limits drug sensitivity through functional interaction with Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
preparing R59949 stock solution for experiments
Topic: Preparing R59949 Stock Solution for Experiments Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent, cell-permeable inhibitor of diacylglycerol kinase (DGK).[1][2] It acts as a pan-DGK inhibitor with an IC50 value of 300 nM.[1][3] this compound strongly inhibits type I DGK isoforms α and γ, and has a moderate inhibitory effect on type II DGK isoforms θ and κ.[1][3] By blocking the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), this compound leads to an accumulation of endogenous DAG, which in turn activates Protein Kinase C (PKC).[3][4] This activity makes this compound a valuable tool for studying signaling pathways regulated by DAG and PKC. This document provides detailed protocols for the preparation and use of this compound in experimental settings.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₅F₂N₃OS | [5] |
| Molecular Weight | 489.58 g/mol | [5] |
| CAS Number | 120166-69-0 | [5] |
| Appearance | White solid | [5] |
| Mechanism of Action | Pan-inhibitor of diacylglycerol kinase (DGK) | [1][3] |
| IC₅₀ | 300 nM | [1][3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | 60-100 mg/mL (approx. 122-204 mM) | Sonication is recommended to aid dissolution. Use fresh, anhydrous DMSO. | [1][5][6] |
| Ethanol | ~2 mg/mL | - | [1] |
| Water | Insoluble | - | [1] |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes | Reference |
| Solid Powder | -20°C | Up to 3 years | - | [5] |
| Stock Solution | -80°C | 6-12 months | Aliquot to avoid repeated freeze-thaw cycles. Storing under nitrogen is recommended. | [1][3][5] |
| Stock Solution | -20°C | 1 month | For short-term storage. | [1][3][6] |
Signaling Pathway of this compound
This compound's primary mechanism of action involves the inhibition of diacylglycerol kinase (DGK). DGK is a critical enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA).[4] By inhibiting DGK, this compound prevents the metabolism of DAG, leading to its accumulation within the cell. Elevated levels of DAG, a key second messenger, result in the activation of downstream signaling cascades, most notably the Protein Kinase C (PKC) pathway.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder (MW: 489.58 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)[5]
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 1 mL × (1 L / 1000 mL) × 489.58 g/mol × (1000 mg / 1 g) = 4.896 mg
-
-
Weigh the compound: Carefully weigh out approximately 4.9 mg of this compound powder using an analytical balance in a sterile microcentrifuge tube. Record the exact weight.
-
Add solvent: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For example, if you weighed exactly 4.9 mg, add 1 mL of DMSO.
-
Dissolve the compound: Vortex the solution vigorously for 1-2 minutes until the powder is fully dissolved. If dissolution is slow, sonicate the tube for 5-10 minutes.[5] The solution should be clear.
-
Aliquot and store: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.[1]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year).[5]
Protocol 2: In Vitro Inhibition of Nitric Oxide Production in RASMCs
This protocol is based on the methodology used to study the effect of this compound on rat aortic smooth muscle cells (RASMCs).[1][7]
Materials:
-
Rat Aortic Smooth Muscle Cells (RASMCs)
-
DMEM containing 10% FBS
-
24-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Interleukin-1 beta (IL-1β)
-
Phosphate-Buffered Saline (PBS)
-
Griess Reagent kit for Nitric Oxide (NO) measurement
Procedure:
-
Cell Seeding: Seed RASMCs in a 24-well plate at a density that will result in a confluent monolayer at the time of the experiment. Culture the cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.[1]
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare a working solution by diluting the stock solution in fresh culture medium to the desired final concentration. For a final concentration of 10 µM, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 1 mL of medium). Also, prepare a vehicle control using the same concentration of DMSO in the medium.
-
Pre-treatment: When cells are confluent, aspirate the old medium and wash the cells once with sterile PBS. Add the medium containing 10 µM this compound (or vehicle control) to the appropriate wells.
-
Incubation: Incubate the cells for 30 minutes at 37°C.[1]
-
Stimulation: After the pre-treatment incubation, add IL-1β to the wells to a final concentration of 10 ng/mL to induce NO production. Do not add IL-1β to negative control wells.[1]
-
Incubation: Return the plate to the incubator and incubate for 24 hours.[1]
-
Sample Collection: After 24 hours, collect the cell culture supernatant from each well for analysis.
-
Nitric Oxide Measurement: Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using a Griess Reagent kit, following the manufacturer's instructions.[1] Measure the absorbance at 540 nm.
-
Data Analysis: Compare the nitrite levels in the this compound-treated wells to the vehicle-treated control wells to determine the inhibitory effect of this compound on IL-1β-induced NO production.
Experimental Workflow Visualization
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemistryofcures.com [chemistryofcures.com]
- 5. This compound | PKC | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound, a diacylglycerol kinase inhibitor, inhibits inducible nitric oxide production through decreasing transplasmalemmal L-arginine uptake in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: R59949 in Smooth Muscle Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
R59949 is a potent and selective inhibitor of diacylglycerol kinase (DGK), an enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA).[1][2] By inhibiting DGK, this compound effectively increases the intracellular levels of DAG, a critical second messenger that activates protein kinase C (PKC).[2] This modulation of the DGK/PKC signaling pathway has significant implications for various cellular processes in smooth muscle cells, including contraction, proliferation, and nitric oxide production. These application notes provide a comprehensive overview of the use of this compound in smooth muscle cell research, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
In smooth muscle cells, agonist stimulation of G-protein coupled receptors (GPCRs) leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and DAG.[3][4] While IP3 triggers the release of intracellular calcium, DAG activates PKC. DGK acts as a crucial negative regulator of DAG signaling by converting it to PA.[4] this compound inhibits this conversion, leading to sustained DAG levels and prolonged PKC activation.[5] This enhanced PKC activity can, in turn, influence downstream signaling cascades, such as the regulation of inducible nitric oxide synthase (iNOS) activity and L-arginine transport.[6]
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound activity and its effects in smooth muscle cell-related research.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (DGK) | 300 nM | Pan-DGK inhibitor | [1] |
| IC50 (DGKα) | 10.6 µM | MDCK cell homogenates | [2] |
| Effective Concentration | 10 µM | Rat Aortic Smooth Muscle Cells (RASMCs) | [1][6] |
| Experimental Model | Agonist/Stimulus | This compound Concentration | Observed Effect | Reference |
| Rat Aortic Smooth Muscle Cells (RASMCs) | Interleukin-1β (IL-1β) | 10 µM | Inhibition of IL-1β-induced nitric oxide production. | [6] |
| Rat Aortic Smooth Muscle Cells (RASMCs) | Interleukin-1β (IL-1β) | 10 µM | Marked inhibition of IL-1β-induced L-arginine uptake. | [6] |
| Vascular Smooth Muscle Cells (VSMCs) | Platelet-derived growth factor (PDGF) | Not specified | Abolished the growth-factor-induced increase in DGK activity. | [5] |
| THP-1 Monocytes | CCL2 | 8.6 µM (half-maximal concentration) | Attenuation of CCL2-evoked Ca2+ signaling. | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and the general workflows for relevant experimental protocols.
This compound signaling pathway in smooth muscle cells.
General experimental workflow for studying this compound.
Experimental Protocols
Rat Aortic Smooth Muscle Cell (RASMC) Culture
This protocol describes the isolation and culture of primary RASMCs, a common model for studying vascular smooth muscle cell biology.
Materials:
-
Thoracic aorta from a male Wistar rat
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Elastase
-
Sterile phosphate-buffered saline (PBS)
-
Sterile dissection tools
-
Cell culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Euthanize a male Wistar rat according to approved institutional guidelines.
-
Aseptically dissect the thoracic aorta and place it in a sterile petri dish containing cold PBS.
-
Carefully remove the adventitia and surrounding connective tissue from the aorta.
-
Cut the aorta longitudinally and gently scrape the intimal surface to remove endothelial cells.
-
Mince the remaining medial tissue into small fragments (approximately 1-2 mm²).
-
Digest the tissue fragments in DMEM containing collagenase Type II (1 mg/mL) and elastase (0.5 mg/mL) for 1-2 hours at 37°C with gentle agitation.
-
Neutralize the enzymatic digestion by adding an equal volume of DMEM with 10% FBS.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells in a T-25 or T-75 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days. Cells should be passaged upon reaching 80-90% confluency.
Western Blot for Inducible Nitric Oxide Synthase (iNOS)
This protocol details the detection of iNOS protein expression in RASMCs following treatment with this compound and an inflammatory stimulus.
Materials:
-
Cultured RASMCs
-
This compound
-
Interleukin-1β (IL-1β)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against iNOS
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed RASMCs in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with 10 µM this compound or vehicle (DMSO) for 30 minutes.
-
Stimulate the cells with 10 ng/mL IL-1β for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
L-arginine Uptake Assay
This protocol measures the transport of L-arginine into RASMCs, a key step in nitric oxide production.
Materials:
-
Cultured RASMCs
-
This compound
-
Interleukin-1β (IL-1β)
-
Krebs-Ringer-HEPES (KRH) buffer
-
[3H]-L-arginine
-
Scintillation fluid and counter
Protocol:
-
Seed RASMCs in 24-well plates and grow to confluency.
-
Pre-treat the cells with 10 µM this compound or vehicle for 30 minutes.
-
Stimulate the cells with 10 ng/mL IL-1β for 24 hours.
-
Wash the cells twice with KRH buffer.
-
Incubate the cells with KRH buffer containing [3H]-L-arginine (1 µCi/mL) for 10 minutes at 37°C.
-
To stop the uptake, rapidly wash the cells three times with ice-cold KRH buffer.
-
Lyse the cells with 0.1 N NaOH.
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of parallel wells.
Smooth Muscle Cell Contractility Assay (Collagen Gel Contraction)
This assay provides a functional readout of the effect of this compound on smooth muscle cell contraction.
Materials:
-
Cultured smooth muscle cells
-
This compound
-
Contractile agonist (e.g., endothelin-1, angiotensin II)
-
Type I collagen solution
-
DMEM
-
FBS
-
24-well culture plates
-
Sterile spatula
Protocol:
-
Harvest and resuspend smooth muscle cells in serum-free DMEM at a concentration of 2 x 10^5 cells/mL.
-
Prepare a cell-collagen mixture by combining 1 part cell suspension with 4 parts of neutralized Type I collagen solution on ice.
-
Pipette 0.5 mL of the cell-collagen mixture into each well of a 24-well plate and allow it to polymerize at 37°C for 1 hour.
-
After polymerization, add 1 mL of DMEM with 10% FBS to each well and incubate for 2 days to allow the cells to establish mechanical tension.
-
Replace the medium with serum-free DMEM for 24 hours.
-
Pre-treat the gels with this compound or vehicle for 30-60 minutes.
-
Add the contractile agonist to the medium.
-
Gently detach the collagen gels from the sides of the wells using a sterile spatula.
-
Image the gels at regular time intervals (e.g., every 30 minutes for 4 hours).
-
Measure the area of the gels using image analysis software. The degree of contraction is inversely proportional to the gel area.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the DGK-PKC signaling axis in smooth muscle cell physiology and pathophysiology. Its ability to modulate nitric oxide production, L-arginine transport, and potentially contraction and proliferation makes it a relevant compound for studies in vascular biology, hypertension, and other diseases involving smooth muscle dysfunction. The protocols and data presented here provide a foundation for researchers to design and execute experiments utilizing this compound to further elucidate the intricate signaling networks governing smooth muscle cell function.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Diacylglycerol Kinase Inhibition and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diacylglycerol Kinase Puts the Brakes on Airway Smooth Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acids inhibit growth-factor-induced diacylglycerol kinase alpha activation in vascular smooth-muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a diacylglycerol kinase inhibitor, inhibits inducible nitric oxide production through decreasing transplasmalemmal L-arginine uptake in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cellular Responses to R59949 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
R59949 is a potent cell-permeable inhibitor of diacylglycerol kinase (DGK), an enzyme that catalyzes the conversion of diacylglycerol (DAG) to phosphatidic acid (PA).[1][2][3] By inhibiting DGK, this compound leads to an accumulation of intracellular DAG, a critical second messenger that activates Protein Kinase C (PKC).[1][2] The DGK/PKC signaling pathway plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[4][5] Dysregulation of this pathway has been implicated in various diseases, including cancer and inflammatory disorders.[4]
These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound treatment. The described assays will enable researchers to investigate the impact of this compound on apoptosis, cell cycle progression, and immune cell activation.
Mechanism of Action of this compound
This compound acts as a pan-diacylglycerol kinase inhibitor with a half-maximal inhibitory concentration (IC50) of 300 nM.[2][3] It strongly inhibits the activity of type I DGK α and γ isoforms and moderately attenuates the activity of type II DGK θ and κ.[2] The primary consequence of DGK inhibition is the elevation of intracellular DAG levels, which in turn activates various isoforms of PKC.[1][2] This activation can trigger downstream signaling cascades that influence a wide range of cellular functions.
References
Troubleshooting & Optimization
R59949 solubility issues and best solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of R59949, a potent diacylglycerol kinase (DGK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pan-diacylglycerol kinase (DGK) inhibitor with an IC50 of 300 nM.[1][2] It functions by inhibiting the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), leading to an accumulation of DAG. This, in turn, can activate protein kinase C (PKC) and influence various downstream signaling pathways.[1] this compound strongly inhibits type I DGK α and γ and moderately inhibits type II DGK θ and κ.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
The most highly recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4][5][6] Other organic solvents such as ethanol (B145695) and dimethylformamide (DMF) can also be used.[4][7] It is insoluble in water.[2][3]
Q3: Are there any special considerations when using DMSO to dissolve this compound?
Yes, it is crucial to use newly opened, anhydrous DMSO.[1][2] DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly reduce the solubility of this compound.[1][2]
Q4: How should I store this compound solutions?
Stock solutions of this compound in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] When storing at -20°C, it is recommended to do so under a nitrogen atmosphere.[1]
Q5: What is the solubility of this compound in common solvents?
The solubility of this compound can vary slightly between suppliers. Please refer to the table below for a summary of reported solubility data.
Solubility Data
| Solvent | Solubility | Molar Equivalent | Notes | Source |
| DMSO | 100 mg/mL | 204.26 mM | Requires sonication; use of fresh, anhydrous DMSO is critical. | [1] |
| DMSO | 98 mg/mL | 200.17 mM | Use of fresh DMSO is recommended as moisture can reduce solubility. | [2] |
| DMSO | 60 mg/mL | 122.55 mM | Sonication is recommended to aid dissolution. | [5] |
| DMSO | 33 mg/mL | Not specified | - | [4] |
| DMSO | 12.5 mg/mL | Not specified | - | |
| DMF | 33 mg/mL | Not specified | - | [4] |
| Ethanol | 2 mg/mL | Not specified | - | [2] |
| Ethanol | 1 mg/mL | Not specified | - | [4] |
| Water | Insoluble | - | - | [2][3] |
| 0.1 M HCl | Slightly soluble | - | - | [3] |
| 0.1 M NaOH | Slightly soluble | - | - | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.896 mg of this compound (Molecular Weight: 489.58 g/mol ).
-
Weigh the compound: Carefully weigh out the calculated mass of this compound and place it in a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve the compound: Cap the vial tightly and vortex for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[1][5]
-
Storage: Once the solution is clear, aliquot it into smaller, single-use volumes and store at -20°C or -80°C.[1]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Objective: To prepare a final concentration of this compound in an aqueous buffer for cell-based assays while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous assay buffer (e.g., PBS, DMEM)
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in DMSO. It is recommended to perform serial dilutions in DMSO before adding the compound to the aqueous buffer.[8]
-
Final Dilution: Add the intermediate DMSO solution to the aqueous assay buffer to achieve the final desired concentration. The final concentration of DMSO in the assay should be kept as low as possible, ideally below 0.5%, to avoid solvent effects on the cells.[8]
-
Mixing: Gently mix the final solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can sometimes promote precipitation.
-
Immediate Use: It is recommended to prepare the working solution fresh and use it on the same day.[1]
Troubleshooting Guide
Issue: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer.
Cause: This is a common issue for hydrophobic compounds like this compound. The abrupt change in solvent polarity from DMSO to an aqueous environment causes the compound to "crash out" of solution.[8]
Solutions:
-
Reduce the Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (ideally <0.5%).[8]
-
Use Serial Dilutions in DMSO: Before the final dilution into the aqueous buffer, perform one or more serial dilutions of your stock solution in DMSO. This gradual reduction in concentration can help maintain solubility.[8]
-
Modify Buffer pH: The solubility of this compound may be pH-dependent, as it is slightly soluble in acidic and basic solutions.[3] If your experimental system allows, you can test a range of pH values for your aqueous buffer to see if this improves solubility.
-
Use Solubility Enhancers: Consider the use of low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 in your aqueous buffer to help keep the compound in solution.[8]
-
Warm the Solution: Gentle warming to 37°C may help to redissolve the precipitate. However, you should first confirm that this compound is stable at this temperature for the duration of your experiment.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as a DGK inhibitor.
Experimental Workflow for this compound Solution Preparation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Diacylglycerol Kinase Inhibitor I solid 93076-89-2 [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | PKC | TargetMol [targetmol.com]
- 6. This compound Supplier | CAS 120166-69-0 | AOBIOUS [aobious.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: R59949 Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the known off-target effects of R59949 in cellular assays. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate accurate experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a pan-inhibitor of diacylglycerol kinases (DGKs).[1][2] It functions by preventing the conversion of diacylglycerol (DAG) to phosphatidic acid (PA). This inhibition leads to an accumulation of intracellular DAG, which is a key second messenger.
Q2: What are the major known off-target effects of this compound in cellular assays?
Beyond its intended inhibition of DGKs, this compound has been observed to have several off-target effects, including:
-
Activation of Protein Kinase C (PKC): By increasing the levels of the endogenous PKC ligand DAG, this compound indirectly activates PKC.[1]
-
Attenuation of Calcium (Ca²⁺) Signaling: In monocytic cell lines like THP-1, this compound has been shown to attenuate CCL2-evoked Ca²⁺ signaling.[1]
-
Inhibition of Nitric Oxide (NO) Production: this compound can inhibit inducible nitric oxide production in vascular smooth muscle cells.[2][3]
-
Decreased L-arginine (B1665763) Uptake: The inhibition of NO production is linked to a decrease in the transplasmalemmal uptake of L-arginine, the substrate for nitric oxide synthase (NOS).[2][3]
-
Activation of HIF-prolyl hydroxylases: this compound has been found to stimulate the activity of HIF-prolyl hydroxylases, leading to the degradation of hypoxia-inducible factor-alpha (HIF-α).[4]
Q3: How can I be sure that the observed cellular phenotype is due to an off-target effect of this compound?
Distinguishing on-target from off-target effects is crucial. Here are some recommended strategies:
-
Use a structurally unrelated DGK inhibitor: Comparing the effects of this compound with another DGK inhibitor that has a different chemical structure can help determine if the observed phenotype is specific to DGK inhibition.
-
Perform rescue experiments: If the off-target effect is hypothesized to be mediated by a specific pathway (e.g., PKC activation), co-treatment with an inhibitor of that pathway should reverse the phenotype.
-
Utilize genetic approaches: Employing techniques like siRNA or CRISPR/Cas9 to knock down specific DGK isoforms can help verify if the effect is truly DGK-dependent.
-
Titrate the concentration of this compound: Using the lowest effective concentration that inhibits DGK while minimizing off-target effects is recommended. A dose-response curve can help identify concentration-dependent off-target activities.
Troubleshooting Guides
| Observed Issue | Potential Cause | Suggested Solution |
| Unexpectedly high PKC activation at low this compound concentrations. | This compound-induced accumulation of DAG is potently activating PKC. This is a known indirect effect. | Acknowledge this in your experimental design. To isolate effects downstream of DGK inhibition independent of PKC activation, consider co-treatment with a specific PKC inhibitor. |
| Inconsistent results in calcium signaling assays. | The half-maximal concentration for Ca²⁺ signaling attenuation can be cell-type dependent. The health and passage number of the cells (e.g., THP-1) can also influence results. | Perform a dose-response curve for this compound in your specific cell line to determine the optimal concentration. Ensure consistent cell culture conditions. |
| No inhibition of nitric oxide production is observed. | The effect of this compound on NO production is often observed in response to specific stimuli (e.g., IL-1β) in certain cell types (e.g., vascular smooth muscle cells). Basal NO production may not be affected.[2] | Ensure your assay includes an appropriate inflammatory stimulus to induce NO production. Confirm that your cell type expresses inducible nitric oxide synthase (iNOS). |
| Cell viability is compromised at higher this compound concentrations. | Off-target effects or solvent toxicity (e.g., DMSO) can lead to cytotoxicity. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range of this compound and the vehicle control for your specific cell line and experimental duration. |
Quantitative Data Summary
| Parameter | Target/Effect | Value | Cell Line/System | Reference |
| IC₅₀ | pan-Diacylglycerol Kinase (DGK) | 300 nM | In vitro enzyme assay | [1] |
| IC₅₀ | CCL2-evoked Ca²⁺ signaling | 8.6 µM | THP-1 monocytes | [1] |
| Effective Concentration | Inhibition of IL-1β-induced NO production | 10 µM | Rat Aortic Smooth Muscle Cells (RASMCs) | [2] |
| Effective Concentration | Inhibition of IL-1β-induced L-arginine uptake | 10 µM | Rat Aortic Smooth Muscle Cells (RASMCs) | [2] |
Signaling Pathways and Experimental Workflows
Caption: Primary and off-target signaling pathways of this compound.
Caption: Experimental workflow for Nitric Oxide production assay.
Experimental Protocols
Protocol 1: Assessment of Protein Kinase C (PKC) Activation
This protocol provides a general method for assessing PKC activation by measuring the phosphorylation of a known PKC substrate.
Materials:
-
Cell line of interest
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against a phosphorylated PKC substrate (e.g., Phospho-MARCKS)
-
Primary antibody against the total PKC substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blot equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 - 10 µM) for the desired time. Include a vehicle control (e.g., DMSO) and a positive control (e.g., PMA).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated PKC substrate.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescence detection system.
-
Strip the membrane and re-probe with an antibody against the total PKC substrate for normalization.
-
Protocol 2: Measurement of Intracellular Calcium (Ca²⁺) Signaling in THP-1 Cells
This protocol describes the measurement of CCL2-induced calcium mobilization.
Materials:
-
THP-1 monocytic cells
-
This compound
-
CCL2 (recombinant human)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Loading with Dye:
-
Harvest THP-1 cells and resuspend in HBSS.
-
Load cells with a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove excess dye and resuspend in HBSS.
-
-
Treatment with this compound:
-
Pre-incubate the dye-loaded cells with this compound (e.g., 8.6 µM) or vehicle for 15-30 minutes.
-
-
Measurement of Calcium Flux:
-
Acquire a baseline fluorescence reading.
-
Add CCL2 to stimulate calcium influx.
-
Continuously record the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity relative to the baseline to determine the extent of calcium mobilization.
-
Protocol 3: Determination of Inducible Nitric Oxide (NO) Production in RASMCs
This protocol is based on the Griess assay, which measures nitrite, a stable breakdown product of NO.
Materials:
-
Rat Aortic Smooth Muscle Cells (RASMCs)
-
This compound
-
Interleukin-1β (IL-1β)
-
DMEM with 10% FBS
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess Reagent in a 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.[2]
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a diacylglycerol kinase inhibitor, inhibits inducible nitric oxide production through decreasing transplasmalemmal L-arginine uptake in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a diacylglycerol kinase inhibitor, inhibits inducible nitric oxide production through decreasing transplasmalemmal l-arginine uptake in vascular smooth muscle cells | springermedizin.de [springermedizin.de]
- 4. Activation of HIF-prolyl hydroxylases by this compound, an inhibitor of the diacylglycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: R59949 Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of R59949. Below you will find frequently asked questions (FAQs), troubleshooting guides, and recommended experimental protocols to ensure the integrity of your research material.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability, where it can be viable for up to three years.[1][2] For shorter periods, some suppliers suggest that shipping at ambient temperature with blue ice is acceptable, as the powdered form is generally not sensitive to brief temperature fluctuations.[1]
Q2: How should I store solutions of this compound?
A2: The storage of this compound in solution depends on the solvent and the desired storage duration. For stock solutions prepared in DMSO, it is recommended to aliquot and store them at -80°C, which should maintain stability for up to one year.[1][2] Some suppliers also indicate stability for one month at -20°C in solvent.[2][3] To avoid repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.
Q3: Does this compound need to be protected from light?
Q4: What are the signs of this compound degradation?
A4: Visual signs of degradation in solid this compound can include a change in color from its typical white or off-white appearance or a change in its physical state (e.g., clumping). For solutions, precipitation upon thawing or a change in color may indicate degradation or solubility issues. For accurate assessment, analytical methods such as HPLC should be used to check the purity of the compound.
Q5: What solvents are suitable for dissolving this compound?
A5: this compound is soluble in DMSO at concentrations up to 98 mg/mL.[2] It is also soluble in DMF and to a lesser extent in ethanol.[4] For cell-based assays, it is crucial to consider the tolerance of the cell line to the chosen solvent. When preparing aqueous dilutions for experiments, it is important to ensure that the compound does not precipitate.
Troubleshooting Guide
Encountering stability issues with this compound can compromise experimental results. This guide provides a systematic approach to troubleshooting common problems.
Logical Flow for Troubleshooting this compound Stability Issues
Caption: A flowchart for troubleshooting potential stability problems with this compound.
Data Presentation
The stability of this compound under various storage conditions as recommended by suppliers is summarized below.
| Form | Solvent | Storage Temperature | Duration | Source |
| Powder | N/A | -20°C | Up to 3 years | [1][2] |
| Powder | N/A | -20°C | ≥ 4 years | [4] |
| In Solution | DMSO | -80°C | Up to 1 year | [1][2] |
| In Solution | DMSO | -80°C | Up to 6 months | [3] |
| In Solution | DMSO | -20°C | Up to 1 month | [2][3] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Preparation : Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition : Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution : Vortex the solution thoroughly. If necessary, sonication can be used to aid in complete dissolution.[1]
-
Aliquoting and Storage : Dispense the stock solution into single-use, light-protecting (amber) vials. Store the aliquots at -80°C.
General Protocol for Assessing this compound Stability by HPLC
This protocol provides a general framework for a stability-indicating HPLC method. The specific parameters may need to be optimized for your equipment and specific experimental needs.
-
Standard Preparation : Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation :
-
For baseline (T=0), dilute the stock solution to a working concentration with the mobile phase.
-
For stability testing, incubate this compound under desired stress conditions (e.g., elevated temperature, acidic/alkaline pH). At specified time points, withdraw samples and dilute them to the working concentration.
-
-
HPLC Conditions (General Example) :
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound).
-
Injection Volume : 10-20 µL.
-
-
Data Analysis :
-
Compare the peak area of the this compound peak in the stressed samples to the T=0 sample and the standard to quantify the remaining parent compound.
-
Observe the appearance of any new peaks, which would indicate degradation products.
-
Signaling and Degradation Pathways
Conceptual Degradation Pathway for this compound
This compound belongs to the quinazolinone class of compounds. Molecules with this core structure can be susceptible to hydrolysis, particularly under acidic or alkaline conditions. The following diagram illustrates a conceptual degradation pathway.
Caption: A conceptual diagram of potential this compound degradation under stress conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Forced Degradation Studies [ouci.dntb.gov.ua]
- 3. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Navigating Unexpected Experimental Outcomes with R59949: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing R59949, a diacylglycerol kinase (DGK) inhibitor. Unexpected results can be a valuable source of insight, and this guide is designed to help you interpret and understand an this compound's multifaceted mechanism of action and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: My results suggest that Protein Kinase C (PKC) is being activated, not inhibited. Is this expected with a DGK inhibitor?
A1: Yes, this is an expected outcome. This compound inhibits diacylglycerol kinase (DGK), the enzyme responsible for phosphorylating diacylglycerol (DAG) to phosphatidic acid (PA).[1] By inhibiting DGK, this compound leads to an accumulation of intracellular DAG.[1] Since DAG is a key endogenous activator of conventional and novel PKC isoforms, an increase in its concentration results in the activation of PKC signaling pathways.[1]
Q2: I observed a decrease in nitric oxide (NO) production in my experiment. How does this compound influence the nitric oxide pathway?
A2: this compound has been shown to inhibit inducible nitric oxide (NO) production.[1] This effect is not due to direct inhibition of nitric oxide synthase (iNOS) but rather by decreasing the transmembrane uptake of L-arginine, the substrate for NO synthesis.[1] This can be a significant factor in experimental systems where the nitric oxide pathway is under investigation.
Q3: My data indicates a change in the stability of Hypoxia-Inducible Factor-1α (HIF-1α). What is the mechanism behind this?
A3: this compound can lead to the degradation of HIF-1α. It achieves this by activating HIF-prolyl hydroxylases (PHDs). These enzymes hydroxylate specific proline residues on HIF-1α, marking it for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which subsequently targets HIF-1α for proteasomal degradation. This effect is independent of oxygen levels.
Q4: I'm seeing contradictory, dose-dependent effects on intracellular calcium levels. Can you explain this?
A4: Dual effects of this compound on calcium signaling have been observed, particularly in response to different concentrations. For example, in some cell types, low concentrations of this compound may enhance glucose-induced calcium oscillations in a PKC-dependent manner. Conversely, higher concentrations can suppress these oscillations through a PKC-independent mechanism. This highlights the importance of careful dose-response studies and considering the potential for complex, concentration-dependent effects on cellular signaling.
Q5: Is this compound selective for a specific DGK isoform?
A5: this compound is considered a pan-DGK inhibitor but exhibits a degree of selectivity. It strongly inhibits type I DGK isoforms, specifically DGKα and DGKγ.[1] It moderately attenuates the activity of type II DGK isoforms, including DGKθ and DGKκ.[1] Its inhibitory activity against other DGK isoforms is less potent.
Q6: Are there any known off-target effects of this compound that I should be aware of?
A6: Yes, this compound has been reported to act as a serotonin (B10506) receptor antagonist. This is a critical consideration if your experimental system involves serotonergic signaling. It is advisable to include appropriate controls to delineate the effects of DGK inhibition from those of serotonin receptor antagonism.
Data Presentation: this compound Inhibitory Profile
For easy reference, the following tables summarize the known inhibitory concentrations of this compound.
| Target Class | Specific Target | IC50 | Notes |
| Diacylglycerol Kinase (Pan-Inhibitor) | Overall DGK Activity | ~300 nM[1][2][3][4] | This value represents the general inhibitory concentration against diacylglycerol kinases. |
| Diacylglycerol Kinase (Isoform Specificity) | DGKα (Type I) | Strong Inhibition[1][4] | Precise IC50 value not consistently reported, but characterized by strong inhibition. |
| DGKγ (Type I) | Strong Inhibition[1][4] | Precise IC50 value not consistently reported, but characterized by strong inhibition. | |
| DGKθ (Type II) | Moderate Attenuation[1][4] | Precise IC50 value not consistently reported, but characterized by moderate inhibition. | |
| DGKκ (Type II) | Moderate Attenuation[1][4] | Precise IC50 value not consistently reported, but characterized by moderate inhibition. |
| Off-Target Class | Specific Target | Binding Affinity (Ki) | Notes |
| Serotonin Receptors | Various Subtypes | Not Quantitatively Reported | This compound is a known antagonist, but specific Ki values for individual receptor subtypes are not readily available in the reviewed literature. Researchers should exercise caution and consider empirical validation in their system of interest. |
Mandatory Visualizations
The following diagrams illustrate key pathways and experimental workflows discussed in this guide.
Experimental Protocols
The following are detailed methodologies for key experiments to help you validate and interpret your findings when working with this compound.
Diacylglycerol Kinase (DGK) Activity Assay
This protocol provides a method to measure DGK activity in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
DGK reaction buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Diacylglycerol (DAG) substrate (e.g., 1,2-dioctanoyl-sn-glycerol)
-
[γ-³²P]ATP
-
Lipid extraction solution (Chloroform:Methanol, 2:1)
-
Thin Layer Chromatography (TLC) plates
-
TLC developing solvent (e.g., Chloroform:Methanol:Acetic Acid, 65:15:5)
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
In a microcentrifuge tube, combine 20-50 µg of cell lysate with DGK reaction buffer.
-
Add the DAG substrate to the reaction mixture.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for 15-30 minutes.
-
Stop the reaction by adding the lipid extraction solution.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Spot the organic (lower) phase onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system to separate phosphatidic acid from other lipids.
-
Dry the TLC plate and visualize the radiolabeled phosphatidic acid using a phosphorimager or autoradiography.
-
Quantify the signal and normalize to the amount of protein used.
Western Blot for PKC Activation
This protocol details the detection of phosphorylated (activated) PKC.
Materials:
-
Cell lysis buffer
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against phosphorylated PKC (specific to the isoform of interest)
-
Primary antibody against total PKC (for normalization)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse cells and quantify protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phosphorylated PKC overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total PKC for normalization.
Measurement of Intracellular Calcium with Fura-2 AM
This protocol describes how to measure changes in intracellular calcium concentration.
Materials:
-
Fura-2 AM fluorescent dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)
Procedure:
-
Plate cells on coverslips or in a multi-well plate suitable for fluorescence imaging.
-
Prepare a loading solution of Fura-2 AM and Pluronic F-127 in HBSS.
-
Incubate cells with the loading solution at 37°C for 30-60 minutes.
-
Wash the cells with HBSS to remove extracellular dye.
-
Allow cells to de-esterify the dye for at least 30 minutes.
-
Acquire fluorescence images or readings by alternating excitation at 340 nm and 380 nm, while measuring emission at ~510 nm.
-
Establish a baseline fluorescence ratio (340/380) before adding this compound or other stimuli.
-
Record the changes in the fluorescence ratio over time after treatment.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
Griess Assay for Nitric Oxide Measurement
This protocol allows for the quantification of nitrite (B80452), a stable breakdown product of nitric oxide.
Materials:
-
Cell culture supernatant
-
Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Nitrite standard solution
-
Microplate reader
Procedure:
-
Collect cell culture supernatant from treated and untreated cells.
-
Prepare a standard curve of known nitrite concentrations.
-
Add 50-100 µL of the supernatant or standard to the wells of a 96-well plate.
-
Add an equal volume of Griess Reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at ~540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Cycloheximide (B1669411) (CHX) Chase Assay for HIF-1α Stability
This protocol is used to determine the half-life of a protein, in this case, HIF-1α.
Materials:
-
Cycloheximide (CHX) solution
-
Cell lysis buffer
-
Western blotting reagents (as described above)
-
Antibody against HIF-1α
-
Antibody for a loading control (e.g., β-actin or GAPDH)
Procedure:
-
Treat cells with this compound or a vehicle control for a predetermined time.
-
Add cycloheximide to the cell culture medium to inhibit new protein synthesis.
-
Collect cell lysates at various time points after the addition of CHX (e.g., 0, 30, 60, 120 minutes).
-
Perform Western blotting on the collected lysates.
-
Probe the membrane with an antibody against HIF-1α.
-
Re-probe the membrane with a loading control antibody.
-
Quantify the band intensities for HIF-1α at each time point and normalize to the loading control.
-
Plot the normalized HIF-1α intensity versus time to determine the rate of degradation and the protein's half-life.
References
Technical Support Center: Optimizing R59949 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time of R59949 for maximal effect in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, cell-permeable inhibitor of diacylglycerol kinase (DGK).[1] Its primary mechanism of action is to block the conversion of diacylglycerol (DAG) to phosphatidic acid (PA). This inhibition leads to an accumulation of intracellular DAG, a critical second messenger that activates Protein Kinase C (PKC) and other downstream signaling pathways.[1] this compound exhibits strong inhibitory activity against type I DGK isoforms (α and γ) and moderate inhibition of type II isoforms (θ and κ).[1]
Q2: What is a recommended starting incubation time for this compound in cell culture?
A definitive starting incubation time for this compound does not exist as the optimal duration is highly dependent on the cell type, the concentration of this compound, and the specific biological endpoint being measured. However, based on published studies, a general recommendation is to start with a time-course experiment ranging from 30 minutes to 24 hours. For rapid signaling events like PKC activation, shorter incubation times may be sufficient, while longer incubation times are often necessary to observe effects on gene expression or cell viability.
Q3: How does the concentration of this compound influence the optimal incubation time?
The concentration of this compound and the incubation time are interconnected. Higher concentrations may produce a more rapid and potent effect, potentially requiring shorter incubation periods. Conversely, lower concentrations might necessitate longer incubation times to achieve the desired biological response. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals before proceeding with time-course studies.
Q4: What are the known off-target effects of this compound that could be influenced by incubation time?
While this compound is a valuable tool for studying DGK signaling, it is essential to be aware of potential off-target effects, especially at higher concentrations and with prolonged incubation times. One known off-target effect is the potential to interfere with PKC activity at high concentrations. Additionally, due to its high lipophilicity, this compound can bind to serum proteins in cell culture media, which may reduce its effective concentration and necessitate the use of higher concentrations or serum-free media for shorter incubation periods.[2]
Troubleshooting Guides
Problem: No observable effect of this compound on the target pathway.
-
Possible Cause 1: Suboptimal Incubation Time. The incubation period may be too short for the biological effect to manifest.
-
Solution: Perform a time-course experiment. Treat your cells with a predetermined effective concentration of this compound and assess your endpoint at various time points (e.g., 30 minutes, 1, 2, 4, 8, 12, and 24 hours). This will help identify the optimal window for observing the maximal effect.
-
-
Possible Cause 2: Insufficient this compound Concentration. The concentration of this compound may be too low to effectively inhibit DGK in your specific cell line.
-
Solution: Conduct a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line. Test a range of concentrations (e.g., 0.1, 1, 10, 25, 50 µM) for a fixed, intermediate incubation time (e.g., 6 hours) to identify the optimal concentration.
-
-
Possible Cause 3: this compound Inactivation by Serum. this compound is highly lipophilic and can be sequestered by proteins in fetal bovine serum (FBS) or other serum supplements in the culture medium, reducing its bioavailability.[2]
-
Solution: Consider reducing the serum concentration or performing the experiment in serum-free media for the duration of the this compound treatment. If serum is required, you may need to use a higher concentration of this compound, as determined by your dose-response experiments.
-
-
Possible Cause 4: Cell Line Resistance. The cell line you are using may have low expression of the this compound-sensitive DGK isoforms or possess compensatory signaling pathways.
-
Solution: Verify the expression of DGK isoforms in your cell line using techniques like RT-PCR or western blotting. Consider using a positive control cell line known to be responsive to this compound.
-
Problem: High variability between experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells can lead to significant variations in the experimental readout.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a cell counter for accurate cell quantification and ensure consistent seeding density across all wells.
-
-
Possible Cause 2: Inconsistent Inhibitor Addition. Variations in the timing or volume of this compound addition can introduce variability.
-
Solution: Use calibrated pipettes and add the inhibitor solution to all wells in a consistent and timely manner.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates. Wells on the perimeter of a multi-well plate are more prone to evaporation, which can concentrate the inhibitor and affect cell health.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile water or media to maintain humidity.
-
Data Summary
The following table summarizes quantitative data from various studies using this compound, highlighting the range of effective concentrations and incubation times.
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Rat Aortic Smooth Muscle Cells (RASMCs) | 10 µM | 30 minutes (pre-treatment) | Inhibition of IL-1β-induced NO production. | [3] |
| SW480 (human colon adenocarcinoma) | 15-30 µM | 24 hours | Reduced colony formation in 3D culture. | [2] |
| MIN6 (mouse pancreatic beta-cell) | 1 µM | 30 minutes | Enhanced glucose-induced insulin (B600854) secretion. | [4] |
| MIN6 (mouse pancreatic beta-cell) | 10 µM | 30-60 minutes | Inhibition of the second phase of glucose-induced insulin secretion. | [4] |
| MDCK (canine kidney epithelial) | 10.6 µM (IC50) | 5 minutes (in vitro) | Inhibition of DGKα in cell homogenates. | [1] |
| THP-1 (human monocytic) | 8.6 µM (IC50) | Not specified | Attenuation of CCL2-evoked Ca2+ signaling. | [1] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time
This protocol outlines a general method for determining the optimal incubation time of this compound by analyzing the phosphorylation of a downstream target of PKC, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate), via western blotting.
-
Cell Seeding: Seed your cells of interest in 6-well plates at a density that will ensure they are in the logarithmic growth phase and have reached 70-80% confluency at the time of the experiment. Allow cells to adhere and recover overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentration (determined from a prior dose-response experiment).
-
Time-Course Treatment: Treat the cells with the this compound-containing medium. Include a vehicle control (DMSO) at the same final concentration. Incubate the cells for a range of time points (e.g., 0, 15, 30, 60 minutes, 2, 4, 8, and 24 hours) at 37°C in a humidified CO₂ incubator.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Resolve equal amounts of protein (e.g., 20-30 µg) from each time point by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated MARCKS (or another relevant PKC substrate) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody for total MARCKS and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. The optimal incubation time is the point at which the ratio of the phosphorylated protein to the total protein is maximal.
Visualizations
Caption: this compound inhibits DGK, leading to DAG accumulation and PKC activation.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for experiments with this compound.
References
R59949 cytotoxicity and cell viability assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using R59949 in cytotoxicity and cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical inhibitor of diacylglycerol kinase (DGK).[1][2][3] Its primary mechanism is to block the conversion of diacylglycerol (DAG) to phosphatidic acid (PA).[4] This inhibition leads to an accumulation of intracellular DAG, which is a key second messenger that activates protein kinase C (PKC) and other signaling pathways.[5][6]
Q2: Which specific Diacylglycerol Kinase (DGK) isoforms does this compound target?
A2: this compound is considered a pan-DGK inhibitor but shows selectivity for certain isoforms. It strongly inhibits the Ca²⁺-activated type I DGK isoforms, specifically DGKα and DGKγ.[5][7][8] It moderately attenuates the activity of type II DGK δ and κ, and type V DGKθ.[7][8]
Q3: What are the known downstream cellular effects of this compound?
A3: By increasing DAG levels and activating PKC, this compound can induce a range of cellular effects, including:
-
Induction of apoptosis: In some cancer cell lines, inhibition of DGKα by this compound has been shown to increase apoptosis, as indicated by increased cleaved caspase 3 staining.[9][10]
-
Inhibition of cell growth: The compound can impair 3D cancer cell growth.[9]
-
Modulation of signaling pathways: It can lead to decreased activation of mTOR and Akt, and suppress hypoxia-inducible factor-1α (HIF-1α).[10][11]
-
Inhibition of nitric oxide (NO) production: In vascular smooth muscle cells, this compound inhibits inducible NO production by decreasing L-arginine uptake.[1][2]
Q4: What is the recommended solvent and how should this compound be stored?
A4: this compound is soluble in DMSO. For in vitro stock solutions, it can be dissolved in DMSO at concentrations up to 100 mg/mL (204.26 mM), though this may require sonication.[5] It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[5] Stock solutions should be stored at -20°C or -80°C. For in vivo experiments, working solutions should be prepared fresh on the day of use.[5]
Q5: Why do I see different IC₅₀ values reported for this compound?
A5: The reported IC₅₀ values for this compound can vary based on the experimental context. An IC₅₀ of 300 nM has been determined in assays using isolated platelet plasma membranes with exogenous substrates.[3][5] However, in whole-cell-based assays, the effective concentrations are often in the low micromolar range (e.g., 10-30 µM).[2][9] This discrepancy is common for lipophilic compounds, which can be sequestered by serum lipids and proteins in cell culture media, reducing their effective concentration.[9]
Quantitative Data Summary
The following table summarizes the effective concentrations and inhibitory values of this compound reported in various studies.
| Parameter | Value | Context / Cell Type | Reference |
| IC₅₀ (pan-DGK) | 300 nM | Isolated platelet plasma membranes | [3][5][6] |
| IC₅₀ (DGKα) | 18 µM | In vitro kinase assay | [7] |
| Half-maximal Conc. | 8.6 µM | Attenuation of CCL2-evoked Ca²⁺ signaling in THP-1 monocytes | [5][6] |
| Effective Conc. | 10 µM | Inhibition of IL-1β-induced nitric oxide production in rat aortic smooth muscle cells | [1][2] |
| Effective Conc. | 10 µM | Restoration of apoptosis in T cells from XLP-1 patients | [12] |
| Effective Conc. | 15-30 µM | Reduction of total DGK activity in SW480 colon cancer cells | [9] |
Troubleshooting Guide for Cytotoxicity & Cell Viability Assays
Q: I am not observing any cytotoxic or anti-proliferative effect after treating my cells with this compound. What could be the cause?
A: This is a common issue that can arise from several factors.
-
Sub-optimal Concentration: The effective concentration of this compound is highly cell-type dependent. We recommend performing a dose-response experiment with a broad range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal concentration for your specific cell line.
-
Serum Sequestration: this compound is lipophilic and can be sequestered by albumin and other lipids in fetal bovine serum (FBS), reducing its bioavailability.[9] Consider reducing the serum concentration or, for short-term treatments (e.g., < 6 hours), performing the experiment in serum-free media.
-
Compound Instability: Ensure your stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound. Prepare single-use aliquots of your DMSO stock.
-
Cell Line Resistance: The signaling pathways affected by DGK inhibition may not be critical for survival in your specific cell line. Research whether your cells rely on the DAG/PKC or PI3K/Akt/mTOR pathways for proliferation and survival.[10]
Q: My results for cell viability are highly variable between experiments. How can I improve reproducibility?
A: Lack of reproducibility is often due to minor variations in experimental protocol.
-
Inconsistent Cell Seeding: Ensure that cells are seeded evenly across the plate and are in a logarithmic growth phase at the time of treatment. Small differences in starting cell number can lead to large variations at the endpoint.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO is consistent across all wells (including vehicle controls) and is typically below 0.5%.
-
Assay Incubation Time: For endpoint assays like MTT, ensure the incubation time with the reagent is precisely controlled and consistent for all plates.
-
Compound Distribution: After adding this compound to the wells, ensure it is mixed thoroughly but gently, for example, by gently rocking the plate in a cross pattern.
Q: My assay background is high in the control wells treated only with this compound (no cells). Why is this happening?
A: This suggests that this compound is directly interfering with your assay chemistry.
-
Assay Reagent Interaction: Some compounds can chemically react with assay reagents. For example, a reducing compound can convert tetrazolium salts (like MTT, MTS) to formazan (B1609692) non-enzymatically. To test for this, run a control plate with media, this compound at your highest concentration, and the assay reagent (without cells). If you see a signal, you will need to subtract this background from your experimental wells or switch to a different assay principle (e.g., an ATP-based assay like CellTiter-Glo).[13]
-
Contamination: Microbial contamination can also lead to high background signals. Visually inspect your cultures for any signs of contamination before and during the experiment.
Q: How can I determine if this compound is inducing apoptosis or necrosis in my cells?
A: Distinguishing between different cell death modalities requires specific assays. While this compound has been shown to induce apoptosis[9], the ultimate cell fate can be context-dependent.
-
Annexin V and Propidium Iodide (PI) Staining: This is the gold standard method. A flow cytometry-based assay using Annexin V (to detect phosphatidylserine (B164497) externalization in early apoptosis) and a viability dye like PI or 7-AAD (to detect loss of membrane integrity in late apoptotic and necrotic cells) will allow you to quantify the different cell populations.
-
Caspase Activity Assays: Use a luminogenic or fluorogenic substrate to measure the activity of key executioner caspases like caspase-3 and caspase-7. An increase in activity is a hallmark of apoptosis.
-
LDH Release Assay: To specifically measure necrosis (or late apoptosis), you can quantify the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme that is released upon loss of membrane integrity, into the culture supernatant.[13]
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits DGK, causing DAG accumulation and subsequent PKC activation.
Experimental Workflow for a Cell Viability Assay
Caption: Standard workflow for assessing this compound's effect on cell viability.
Troubleshooting Logic for Unexpected Results
Caption: A decision tree for troubleshooting common experimental issues.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability based on the metabolic reduction of the tetrazolium salt MTT.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 12-24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control (medium with the same final concentration of DMSO) and no-cell control (medium only) wells.
-
Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or placing the plate on an orbital shaker for 10-15 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the no-cell control wells from all other wells. Calculate cell viability as a percentage of the vehicle control: Viability (%) = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100
Protocol 2: Annexin V/PI Assay for Apoptosis Detection
This protocol uses flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells cultured in 6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat cells with the desired concentration of this compound and a vehicle control for the chosen time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the floating cells (from the culture medium) and the detached cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube. Keep the samples on ice and protected from light until analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. This compound, a diacylglycerol kinase inhibitor, inhibits inducible nitric oxide production through decreasing transplasmalemmal L-arginine uptake in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. chemistryofcures.com [chemistryofcures.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and this compound among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diacylglycerol kinase α promotes 3D cancer cell growth and limits drug sensitivity through functional interaction with Src - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Activation of HIF-prolyl hydroxylases by this compound, an inhibitor of the diacylglycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Poor Pharmacokinetics of R59949 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the in vivo use of R59949, a potent diacylglycerol kinase (DGK) inhibitor. The content focuses on strategies to overcome its inherent poor pharmacokinetic properties, ensuring more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pan-inhibitor of diacylglycerol kinases (DGKs), with an IC50 of approximately 300 nM.[1] It exhibits strong inhibitory activity against type I DGK isoforms α and γ, and moderate inhibition of type II DGK isoforms δ and κ.[2] By inhibiting DGK, this compound prevents the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA). This leads to an accumulation of DAG, which in turn activates protein kinase C (PKC) and other DAG-effector proteins, modulating various downstream signaling pathways.[1]
Q2: Why is the in vivo use of this compound challenging?
The primary challenge in using this compound for in vivo studies lies in its poor pharmacokinetic profile. It is characterized by a short half-life and low oral bioavailability, which has historically hindered its clinical application.[3] These properties can lead to suboptimal drug exposure at the target site and variability in experimental results.
Q3: How can the poor aqueous solubility of this compound be addressed for in vivo administration?
Due to its low aqueous solubility, this compound requires a suitable vehicle for in vivo delivery. Formulations using a combination of solvents are necessary to achieve a clear and stable solution for administration. Commonly used vehicles include mixtures of DMSO, polyethylene (B3416737) glycol (PEG300), Tween 80, and water, or a combination of DMSO and corn oil. It is crucial to prepare these formulations fresh on the day of use.
Q4: What are the known downstream signaling effects of this compound in in vivo models?
In a mouse model of oxygen-induced retinopathy, this compound has been shown to upregulate the expression of prolyl hydroxylase 2 (PHD2) and downregulate the expression of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF). This suggests that this compound can suppress retinal neovascularization through the PHD2/HIF-1α/VEGF pathway.
Q5: Are there alternative DGK inhibitors with improved pharmacokinetic profiles?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation preparation. | This compound has poor aqueous solubility. The order of solvent addition and thorough mixing at each step is critical. | Follow the detailed formulation protocols precisely. Ensure the initial stock solution in DMSO is clear before adding co-solvents. Gentle warming and sonication can aid dissolution, but the final solution should be clear before administration. |
| High variability in experimental outcomes between animals. | This is likely due to inconsistent drug exposure resulting from poor bioavailability and rapid clearance. The formulation may not be stable or administered consistently. | Prepare the formulation fresh for each experiment and ensure a homogenous solution. Use a consistent administration technique (e.g., injection speed and volume). Consider using a formulation known to improve stability and absorption, such as the DMSO/PEG300/Tween 80/ddH2O mixture. |
| Lack of a discernible in vivo effect at previously reported concentrations. | Suboptimal drug exposure at the target tissue due to poor pharmacokinetics. The chosen dose may be too low to compensate for rapid metabolism and clearance. | Increase the dose of this compound. Alternatively, consider more frequent administration to maintain therapeutic concentrations. Ensure the chosen formulation is optimized for the route of administration to maximize bioavailability. |
| Toxicity observed in animals following administration. | The vehicle, particularly at high concentrations of DMSO, can cause toxicity. The dose of this compound may also be too high. | Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. If using a DMSO-based formulation, ensure the final concentration of DMSO is minimized. For intraperitoneal injections, be aware that DMSO can be highly toxic. |
Quantitative Data
In Vitro Potency of this compound
| Target | IC50 |
| Diacylglycerol Kinase (DGK) | 300 nM |
Comparative In Vivo Pharmacokinetic Parameters of Newer DGKα Inhibitors in Mice
| Compound | Dosing Route | Dose (mg/kg) | CL (mL/min/kg) | AUC (ng·h/mL) | F (%) |
| Compound 1 | IV | 0.5 | 27 | 1133 | 35 |
| PO | 5 | ||||
| Compound 13 | IV | 0.5 | 10 | 6148 | 75 |
| PO | 5 | ||||
| Compound 16 | IV | 0.5 | 5.8 | 12108 | 82 |
| PO | 5 |
CL: Clearance; AUC: Area under the curve; F: Oral Bioavailability
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration (Parenteral Injection)
This protocol describes the preparation of a vehicle suitable for intraperitoneal or subcutaneous injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), fresh and anhydrous
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile double-distilled water (ddH2O) or saline
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to create a 100 mg/mL stock, dissolve 100 mg of this compound in 1 mL of fresh DMSO. Ensure the solution is completely clear. Gentle warming or sonication may be used if necessary.
-
In a separate sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the DMSO solution. A common ratio is 1:8 (e.g., for every 50 µL of DMSO stock, add 400 µL of PEG300). Mix thoroughly until the solution is clear.
-
Add Tween 80 to the mixture. A common ratio relative to the DMSO stock is 1:1 (e.g., 50 µL of Tween 80). Mix until the solution is clear.
-
Finally, add sterile ddH2O or saline to reach the final desired volume and concentration. A common ratio of ddH2O to the total volume is 50% (e.g., 500 µL of ddH2O for a final volume of 1 mL).
-
The final vehicle composition would be, for example, 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.
-
Use the formulation immediately after preparation. Do not store.
Protocol 2: Formulation of this compound in Corn Oil (Oral or Subcutaneous)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
Corn oil, sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the solution is clear.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add corn oil to the DMSO solution to achieve the final desired concentration. A common final vehicle composition is 10% DMSO and 90% corn oil.
-
Mix thoroughly until a clear solution is obtained.
-
This formulation is suitable for oral gavage or subcutaneous injection.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol is adapted from a study using this compound in a mouse xenograft model.
Animal Model:
-
Female athymic nude mice
-
SW480 human colon adenocarcinoma cells for subcutaneous implantation
Procedure:
-
Inject 1 x 10^6 SW480 cells subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a volume of approximately 150 mm³.
-
Prepare the this compound formulation for subcutaneous administration (refer to Protocol 1 or 2). A dose of 10 mg/kg has been used previously.
-
Administer this compound subcutaneously every 48 hours for a total of 10 days.
-
Monitor tumor volume and body weight of the mice throughout the treatment period.
-
Sacrifice the mice 48 hours after the final dose and excise the tumors for further analysis.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound inhibits DGK, leading to DAG accumulation and altered downstream signaling.
References
Technical Support Center: Minimizing R59949 Off-Target Effects on PKC Isoforms
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the diacylglycerol kinase (DGK) inhibitor R59949 while minimizing its off-target effects on Protein Kinase C (PKC) isoforms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a pan-inhibitor of diacylglycerol kinases (DGKs), with a reported IC50 of approximately 300 nM for DGKα.[1][2] It strongly inhibits type I DGK isoforms (α and γ) and shows moderate inhibition of type II DGK isoforms (θ and κ).[1][2][3] By inhibiting DGK, this compound prevents the conversion of diacylglycerol (DAG) to phosphatidic acid, leading to an intracellular accumulation of DAG.[1][2]
Q2: How does this compound cause off-target effects on PKC isoforms?
The primary off-target effect of this compound on PKC isoforms is indirect activation. Diacylglycerol (DAG) is a crucial endogenous activator of conventional (cPKC) and novel (nPKC) PKC isoforms. By increasing the cellular levels of DAG, this compound consequently enhances the activity of these PKC isoforms.[1][2]
Q3: Are there direct inhibitory or binding data (IC50/EC50) for this compound on specific PKC isoforms?
Currently, there is a lack of publicly available data on the direct binding affinity or inhibitory/activatory concentrations (IC50/EC50 values) of this compound on isolated PKC isoforms. The primary mechanism of its effect on PKC is understood to be indirect, through the elevation of DAG levels.
Q4: At what concentrations are the off-target effects on PKC likely to be observed?
The concentration at which PKC-mediated off-target effects are observed can vary depending on the cell type and the specific signaling pathway being investigated. In THP-1 monocytes, this compound was observed to attenuate CCL2-evoked Ca2+ signaling with a half-maximal concentration of 8.6 μM.[1][2] In MIN6 pancreatic β-cells, a concentration of 1 μM this compound enhanced glucose-induced [Ca2+]i oscillations in a PKC-dependent manner, whereas a higher concentration of 10 μM suppressed these oscillations through a PKC-independent mechanism. These findings suggest that PKC-related off-target effects can occur within the 1-10 μM range in cellular assays.
Quantitative Data
Table 1: this compound Inhibitory Potency against Diacylglycerol Kinase (DGK) Isoforms
| Target Isoform | IC50 | Notes |
| DGKα | ~300 nM | Strong inhibition.[1][2][4] |
| DGKγ | Strongly Inhibited | Type I DGK isoform.[1][2][5] |
| DGKδ | Moderately Inhibited | Type II DGK isoform.[5] |
| DGKκ | Moderately Inhibited | Type II DGK isoform.[1][2][5] |
| DGKθ | Moderately Inhibited | Type II DGK isoform.[1][2] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Line / System | Observed Effect | Effective Concentration | Implied PKC Involvement | Reference |
| THP-1 monocytes | Attenuation of CCL2-evoked Ca2+ signaling | 8.6 μM (EC50) | Yes | [1][2] |
| MIN6 pancreatic β-cells | Enhanced glucose-induced [Ca2+]i oscillation | 1 μM | Yes | |
| MIN6 pancreatic β-cells | Suppression of glucose-induced [Ca2+]i oscillation | 10 μM | No | |
| Rat Aortic Smooth Muscle Cells | Inhibition of IL-1β-induced NO production | 10 μM | Not specified | [3] |
| MDCK cells | General cellular effect | 10.6 μM (IC50) | Not specified | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PKC Isoform Translocation
This protocol allows for the semi-quantitative assessment of PKC activation by observing the translocation of PKC isoforms from the cytosol to the membrane fraction upon treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Subcellular fractionation kit (optional, for more precise separation)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for the PKC isoform of interest (and loading controls like Na+/K+-ATPase for membrane fraction and GAPDH for cytosolic fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound (e.g., 0.1, 1, 10 μM) and a vehicle control (DMSO) for a specified time. Include a positive control such as Phorbol 12-myristate 13-acetate (PMA).
-
Cell Lysis and Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse cells and separate the cytosolic and membrane fractions. This can be achieved through differential centrifugation or by using a commercial subcellular fractionation kit.
-
-
Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions for each sample.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the PKC isoform of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities for the PKC isoform in the cytosolic and membrane fractions. An increase in the membrane-to-cytosol ratio of the PKC isoform in this compound-treated cells compared to the control indicates activation and translocation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant inhibition of DGK activity at expected concentrations. | 1. This compound degradation. 2. Incorrect concentration calculation. 3. Cell line expresses this compound-insensitive DGK isoforms. | 1. Use freshly prepared this compound solution. 2. Verify stock concentration and dilution calculations. 3. Profile the DGK isoform expression in your cell line. |
| High degree of PKC activation at low this compound concentrations. | 1. Cell line is highly sensitive to changes in DAG levels. 2. The specific PKC isoforms expressed are highly responsive to DAG. | 1. Perform a dose-response experiment with a wider range of lower concentrations. 2. Identify the expressed PKC isoforms and consider using a more specific DGK inhibitor if available. |
| Inconsistent results between experiments. | 1. Variability in cell density or passage number. 2. Inconsistent incubation times with this compound. 3. Degradation of this compound stock solution. | 1. Maintain consistent cell culture conditions. 2. Ensure precise timing for all experimental steps. 3. Aliquot and store the this compound stock solution properly at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Observed phenotype is not consistent with known DGK inhibition effects. | 1. The phenotype is mediated by off-target PKC activation. 2. This compound has other, uncharacterized off-target effects. | 1. Use a PKC inhibitor (e.g., Gö6983) in combination with this compound to see if the phenotype is reversed. 2. Consider performing a broader kinase selectivity screen for this compound. |
Visualizations
Figure 1: Signaling pathway showing the mechanism of this compound action and its off-target activation of PKC isoforms.
Figure 2: Experimental workflow for assessing this compound-induced PKC isoform translocation via Western Blot.
Figure 3: Logical workflow for troubleshooting unexpected phenotypes when using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and this compound among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to DGK Inhibitors: R59949 vs. R59022
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used Diacylglycerol Kinase (DGK) inhibitors, R59949 and R59022. DGKs are critical enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a crucial node in cellular signaling. The inhibition of DGKs can lead to an accumulation of DAG, a key second messenger that activates Protein Kinase C (PKC) and other signaling pathways. Understanding the nuances between this compound and R59022 is vital for designing and interpreting experiments in cancer research, immunology, and other fields where DGK signaling is a therapeutic target.
Performance Comparison
This compound and R59022 are structurally related small molecule inhibitors of DGK. While both are effective at inhibiting DGK activity, they exhibit differences in potency and selectivity across the ten known DGK isozymes. The half-maximal inhibitory concentration (IC50) values for these compounds can vary significantly depending on the experimental conditions, such as the source of the enzyme and the assay format used.
A key study comprehensively evaluated the selectivity of both inhibitors against all ten DGK isozymes, revealing distinct profiles. This compound demonstrates strong inhibition of type I DGKs (α and γ) and moderate inhibition of type II DGKs (δ and κ). In contrast, R59022 strongly inhibits type I DGKα and moderately attenuates the activity of type III DGKε and type V DGKθ.[1][2]
It is important to note that both compounds have been reported to have off-target effects, including activity as serotonin (B10506) receptor antagonists.[3]
Quantitative Data Summary
The following tables summarize the reported IC50 values and the selectivity profiles of this compound and R59022.
Table 1: IC50 Values for DGKα
| Inhibitor | IC50 (DGKα) | Assay Conditions | Reference |
| This compound | 18 µM | Non-radioactive assay with overexpressed DGKα in COS-7 cell lysates | [1] |
| This compound | 300 nM | Isolated platelet membranes with exogenous diacylglycerol | [4] |
| R59022 | 25 µM | Non-radioactive assay with overexpressed DGKα in COS-7 cell lysates | [1] |
| R59022 | 2.8 µM | Human red blood cell membranes with endogenous diacylglycerol | |
| R59022 | 3.8 µM | Intact platelets with exogenous 1-oleoyl-2-acetyl-glycerol (OAG) |
Table 2: Selectivity Profile Across DGK Isozymes [1][2]
| DGK Isozyme (Type) | This compound Inhibition | R59022 Inhibition |
| α (I) | Strong | Strong |
| β (I) | - | - |
| γ (I) | Strong | - |
| δ (II) | Moderate | - |
| ε (III) | - | Moderate |
| ζ (IV) | - | - |
| η (II) | - | - |
| θ (V) | Moderate | Moderate |
| ι (IV) | - | - |
| κ (II) | Moderate | - |
(-) indicates no significant inhibition observed.
Signaling Pathway and Inhibitor Mechanism
DGK plays a pivotal role in attenuating DAG-mediated signaling. By converting DAG to PA, DGK reduces the pool of DAG available to activate downstream effectors like PKC. This compound and R59022 inhibit this process, leading to sustained DAG levels and prolonged activation of PKC and other DAG-responsive pathways. This compound is suggested to inhibit DGKα by binding to its catalytic domain.[5]
Experimental Protocols
Herein are detailed methodologies for key experiments to evaluate and compare the performance of this compound and R59022.
In Vitro DGK Inhibition Assay (Non-Radioactive)
This protocol is adapted from a non-radioactive, two-step DGK assay system.[2]
Objective: To determine the IC50 values of this compound and R59022 against specific DGK isozymes.
Materials:
-
Recombinant human DGK isozymes
-
Diacylglycerol substrate (e.g., 1,2-dioleoyl-sn-glycerol)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and R59022 in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the DGK enzyme, substrate, and the inhibitor (or vehicle control).
-
Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay: Western Blot for PKC Pathway Activation
Objective: To assess the effect of this compound and R59022 on the activation of the PKC signaling pathway in intact cells.
Materials:
-
Cell line of interest (e.g., Jurkat T-cells, HEK293T)
-
Cell culture medium and supplements
-
This compound and R59022
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) as a positive control, or a relevant agonist for your cell type)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKC substrate, anti-total PKC, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere or grow to the desired density. Treat cells with various concentrations of this compound, R59022, or vehicle control for a specified time. A positive control with a known PKC activator (e.g., PMA) should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PKC substrate) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to a loading control (e.g., GAPDH or total PKC).
Conclusion
Both this compound and R59022 are valuable tools for studying the role of DGK in various biological processes. This compound appears to be a more potent inhibitor for DGKα in certain assay systems and exhibits a broader selectivity profile, inhibiting both type I and type II DGK isozymes. R59022, while also a potent DGKα inhibitor, shows a different selectivity pattern, targeting type I, III, and V isozymes. The choice between these two inhibitors should be guided by the specific DGK isozymes of interest in the experimental system and a careful consideration of their potential off-target effects. The provided protocols offer a starting point for researchers to quantitatively compare the efficacy of these inhibitors in their specific models.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and this compound among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual activities of ritanserin and R59022 as DGKα inhibitors and serotonin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Validating R59949 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of R59949, a diacylglycerol kinase (DGK) inhibitor, with alternative compounds, supported by experimental data. Detailed methodologies for key experiments are included to enable researchers to effectively evaluate and reproduce findings related to this compound's target engagement in a cellular context.
This compound: Mechanism of Action and Biological Effects
This compound is a pan-diacylglycerol kinase (DGK) inhibitor with a reported IC50 of 300 nM.[1][2] It functions by inhibiting the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA). This leads to an accumulation of cellular DAG, a critical second messenger that activates protein kinase C (PKC) isoforms.[2] this compound exhibits a strong inhibitory effect on type I DGK isoforms α and γ, with moderate inhibition of type II DGK isoforms θ and κ.[2] The inhibition of DGK by this compound has been shown to influence a variety of cellular processes, including the inhibition of inducible nitric oxide (NO) production, modulation of calcium signaling, and regulation of the HIF-1α pathway.[1][2][3]
Comparative Analysis of DGK Inhibitors
The selection of a suitable DGK inhibitor is critical for targeted research. This section provides a comparative overview of this compound and another widely used DGK inhibitor, R59022.
| Inhibitor | Target DGK Isoforms (In Vitro) | IC50 (DGKα) | Cellular Activity (Example) |
| This compound | Strongly inhibits DGKα and DGKγ; moderately inhibits DGKδ and DGKκ.[4] | ~18 µM[4] | Attenuates CCL2-evoked Ca2+ signaling in THP-1 monocytes with an EC50 of 8.6 μM.[2][5] |
| R59022 | Strongly inhibits DGKα; moderately inhibits DGKε and DGKθ.[4] | ~25 µM[4] | Known to inhibit DGKα in cultured cells and activate PKC.[6] |
| CU-3 | Selective inhibitor of DGKα. | 0.6 µM | Induces apoptosis in cancer cells.[7] |
| Ritanserin | Inhibits DGKα. | 15.1 µM | Also a serotonin (B10506) receptor antagonist.[6] |
Signaling Pathway of this compound
The primary mechanism of this compound involves the inhibition of DGK, leading to the accumulation of DAG and subsequent activation of PKC. This initiates a cascade of downstream signaling events. The product of the DGK reaction, PA, also has its own signaling roles, including the activation of the mTOR pathway.
Experimental Protocols
This section provides detailed protocols for key experiments to validate the target engagement of this compound in cells.
In Vitro Diacylglycerol Kinase (DGK) Activity Assay
This fluorometric assay measures DGK activity by a coupled enzymatic reaction.
Materials:
-
DGK Kinase Activity Assay Kit (e.g., from Arigo Biolaboratories or Cell Biolabs)[8][9]
-
Recombinant DGK enzyme
-
This compound and other test compounds
-
96-well black microtiter plate
-
Plate reader with fluorescence capabilities (Ex/Em = 530-560/585-595 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.[8][9]
-
Reaction Setup:
-
In a 96-well plate, add 20 µL of the DAG substrate to each well.
-
Add 10 µL of Kinase Buffer.
-
Add 10 µL of the recombinant DGK enzyme.
-
Add 10 µL of this compound or other inhibitors at desired concentrations (use DMSO as a vehicle control).
-
-
Kinase Reaction: Incubate the plate at 37°C for 30 minutes.[8]
-
Lipase Reaction:
-
Transfer 20 µL of the reaction mixture to a new black 96-well plate.
-
Add 40 µL of Lipase Solution to each well.
-
Incubate at 37°C for 30 minutes.[8]
-
-
Detection:
-
Prepare the Detection Enzyme Mixture according to the kit protocol.
-
Add the Detection Enzyme Mixture to each well.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of DGK inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA) Workflow
CETSA is a powerful method to confirm target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.
Western Blot Analysis of PKC Pathway Activation
This protocol details the detection of phosphorylated downstream targets of PKC, indicating its activation upon DGK inhibition by this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKC substrate, anti-total PKC)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or DMSO for the desired time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[10]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PKC substrate) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the fold change in phosphorylation upon this compound treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of HIF-prolyl hydroxylases by this compound, an inhibitor of the diacylglycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arigobio.com [arigobio.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Western blot protocol | Abcam [abcam.com]
A Comparative Guide to PKC Activators: R59949 versus Phorbol 12-Myristate 13-Acetate (PMA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used Protein Kinase C (PKC) activators, R59949 and Phorbol (B1677699) 12-myristate 13-acetate (PMA). We will delve into their distinct mechanisms of action, present comparative experimental data, and provide detailed experimental protocols to aid in the selection of the appropriate tool for your research needs.
Introduction to Protein Kinase C and its Activators
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a myriad of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses. The activation of conventional and novel PKC isoforms is typically dependent on the presence of diacylglycerol (DAG) and, for conventional isoforms, calcium.
PMA , a phorbol ester, is a potent and direct activator of conventional and novel PKC isoforms. It mimics the action of the endogenous second messenger DAG, binding to the C1 domain of PKC and inducing its translocation to the cell membrane and subsequent activation. Due to its high potency and direct mode of action, PMA is extensively used as a research tool to study PKC-dependent cellular processes.
This compound , in contrast, is an indirect PKC activator. It functions as a diacylglycerol kinase (DGK) inhibitor. DGKs are enzymes that phosphorylate DAG to phosphatidic acid, thereby terminating DAG-mediated signaling. By inhibiting DGK, this compound leads to an accumulation of endogenous DAG, which in turn activates PKC. This indirect mechanism of action offers a different approach to studying PKC signaling, potentially reflecting a more physiologically relevant activation process.
Comparative Analysis: this compound vs. PMA
The choice between this compound and PMA as a PKC activator depends on the specific experimental goals. PMA provides a strong, direct, and often sustained activation of PKC, while this compound offers a more nuanced, indirect activation by modulating the levels of an endogenous signaling molecule.
Mechanism of Action
As illustrated in the signaling pathway diagrams below, the fundamental difference between this compound and PMA lies in their point of intervention in the PKC signaling cascade.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and PMA based on available experimental data. It is important to note that the potency of this compound is typically reported as its inhibitory concentration for DGK, while its effect on PKC activation is a downstream consequence and can vary depending on the cellular context and the basal rate of DAG production.
| Parameter | This compound | PMA (Phorbol 12-myristate 13-acetate) | References |
| Target | Diacylglycerol Kinase (DGK) | Protein Kinase C (PKC) | [1] |
| Mechanism of PKC Activation | Indirect: Inhibits DGK, leading to accumulation of endogenous DAG | Direct: Mimics DAG and binds to the C1 domain of PKC | [1] |
| Potency (IC50/EC50) | IC50 for DGK ≈ 300 nM | EC50 for PKC translocation ≈ 30-40 nM | [1][2] |
| Cellular Concentration for Effect | Typically in the µM range (e.g., 1-10 µM) | Typically in the nM range (e.g., 10-100 nM) | [3][4] |
| PKC Isoform Selectivity | Dependent on the specific DGK isoforms inhibited and the resulting DAG pool. Primarily affects conventional and novel PKCs. | Activates conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms. | [1][5] |
| Duration of Action | Can be more transient, depending on the cellular machinery for DAG removal. | Can induce prolonged activation of PKC. | [4][6] |
Experimental Protocols
To facilitate a direct comparison of this compound and PMA in your experimental system, we provide the following detailed protocols for key assays.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the effects of this compound and PMA on PKC activation and downstream signaling.
In Vitro PKC Kinase Assay (Radioactive)
This assay directly measures the enzymatic activity of PKC by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a specific substrate.
Materials:
-
Purified or immunoprecipitated PKC
-
PKC substrate peptide (e.g., QKRPSQRSKYL)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)
-
Lipid activator solution (e.g., phosphatidylserine (B164497) and diacylglycerol, or PMA)
-
This compound and PMA stock solutions
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Prepare the reaction mixture in microcentrifuge tubes on ice. For each reaction, add assay buffer, PKC enzyme, and the PKC substrate peptide.
-
Add the desired concentrations of this compound, PMA, or vehicle control.
-
Add the lipid activator solution (if not using PMA as the activator). For this compound, endogenous DAG will be the activator.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Transfer the washed papers to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific activity of PKC and compare the effects of this compound and PMA.[7][8]
Western Blot Analysis for Downstream PKC Substrates
This method assesses PKC activation by detecting the phosphorylation of its downstream targets. Myristoylated alanine-rich C-kinase substrate (MARCKS) is a well-known and abundant PKC substrate.
Materials:
-
Cell culture reagents
-
This compound and PMA
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-MARCKS, anti-total MARCKS, anti-p-ERK, anti-total ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and grow to the desired confluency.
-
Treat cells with various concentrations of this compound, PMA, or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MARCKS) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the phosphorylated protein signal to the total protein signal to determine the fold change in phosphorylation.[9][10][11]
Cellular Assay: PKC Translocation
PKC activation involves its translocation from the cytosol to the cell membrane. This can be visualized by immunofluorescence microscopy or quantified by subcellular fractionation followed by Western blotting.
Materials:
-
Cells grown on coverslips or in culture dishes
-
This compound and PMA
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against a specific PKC isoform
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure (Immunofluorescence):
-
Seed cells on coverslips and allow them to adhere.
-
Treat cells with this compound, PMA, or vehicle for the desired time.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding with blocking solution.
-
Incubate with the primary anti-PKC antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on slides and visualize the subcellular localization of PKC using a fluorescence microscope.
Conclusion
Both this compound and PMA are valuable tools for studying PKC signaling. PMA serves as a potent, direct activator, ideal for inducing a strong and sustained PKC response. This compound, by inhibiting DGK, provides a more subtle and indirect method of PKC activation that relies on the modulation of endogenous DAG levels. The choice between these two compounds should be guided by the specific research question and the desired mode of PKC activation. The experimental protocols provided in this guide offer a framework for directly comparing their effects and elucidating the intricate role of PKC in your biological system of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phorbol myristate acetate mediates redistribution of protein kinase C in human neutrophils: potential role in the activation of the respiratory burst enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Protein kinase C activation inhibits eosinophil degranulation through stimulation of intracellular cAMP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. origene.com [origene.com]
R59949 Kinase Inhibitor Profile: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and advancing therapeutic development. This guide provides a comprehensive analysis of the cross-reactivity of R59949, a widely used diacylglycerol kinase (DGK) inhibitor.
This compound is a potent, cell-permeable inhibitor of diacylglycerol kinases, a family of enzymes that play a crucial role in lipid signaling pathways. By converting diacylglycerol (DAG) to phosphatidic acid, DGKs regulate the levels of these two important second messengers, thereby influencing a multitude of cellular processes. While this compound is recognized as a pan-DGK inhibitor, its activity against other kinase families is not extensively documented in publicly available literature. This guide summarizes the known selectivity of this compound among DGK isozymes and discusses its notable off-target effects.
Selectivity Profile of this compound Against Diacylglycerol Kinase Isozymes
This compound exhibits differential inhibitory activity across the various isozymes of diacylglycerol kinase. It is a strong inhibitor of type I DGKs and shows moderate activity against type II DGKs. The following table summarizes the reported inhibitory concentrations (IC50) of this compound against different DGK isozymes. It is important to note that different experimental conditions may contribute to variations in reported IC50 values.
| Target Kinase | Kinase Type | IC50 | Notes |
| DGKα | Type I | ~300 nM[1][2], 18 µM[3] | Potent inhibition. The discrepancy in reported IC50 values may be due to different assay conditions. |
| DGKγ | Type I | Strong Inhibition[1][2] | Potently inhibited, similar to DGKα. |
| DGKδ | Type II | Moderate Inhibition[4] | Moderately attenuated by this compound. |
| DGKθ | Type II | Moderate Inhibition[1][2] | Moderately attenuated by this compound. |
| DGKκ | Type II | Moderate Inhibition[1][2] | Moderately attenuated by this compound. |
Cross-Reactivity with Other Kinase Families
Notable Off-Target Effects: Activation of Protein Kinase C (PKC)
A significant off-target effect of this compound is the indirect activation of Protein Kinase C (PKC).[1][2] By inhibiting DGK, this compound leads to an accumulation of its substrate, diacylglycerol (DAG). DAG is a key endogenous activator of conventional and novel PKC isozymes. This accumulation of DAG results in the potentiation of PKC signaling. Researchers using this compound should be aware of this downstream consequence and design appropriate controls to dissect the effects of DGK inhibition versus PKC activation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for assessing its kinase inhibitory activity.
Figure 1. Signaling pathway showing the action of this compound.
Figure 2. General experimental workflow for determining kinase inhibition.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of kinase inhibition. Below are methodologies adapted from published studies for determining the inhibitory effect of this compound on diacylglycerol kinase activity.
In Vitro Diacylglycerol Kinase Inhibition Assay (Non-Radioactive)
This protocol is based on a non-radioactive, two-step assay system.[4]
1. Reagents and Materials:
-
Purified recombinant DGK isozymes
-
This compound (dissolved in DMSO)
-
1,2-dioleoyl-sn-glycerol (DAG)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 100 µM CaCl2)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
96-well white opaque microplates
2. Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Include a DMSO-only control.
-
Add 5 µL of the diluted this compound or control to the wells of the 96-well plate.
-
Add 5 µL of the purified DGK isozyme to each well.
-
Prepare the substrate solution containing DAG and ATP in the assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Measurement of PKC Activation
This protocol outlines a general method to measure the indirect activation of PKC by this compound in a cellular context.
1. Reagents and Materials:
-
Cell line of interest
-
This compound (dissolved in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
Cell lysis buffer
-
Protein concentration assay kit (e.g., BCA)
-
Antibodies: Primary antibody against phosphorylated PKC substrate (e.g., Phospho-(Ser) PKC Substrate Antibody) and a suitable secondary antibody.
-
Western blotting reagents and equipment.
2. Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or a positive control (PMA) for a specified time. Include a DMSO-only control.
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.
-
Determine the protein concentration of each cell lysate.
-
Perform SDS-PAGE to separate the proteins from the cell lysates.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against the phosphorylated PKC substrate.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative increase in PKC substrate phosphorylation as an indicator of PKC activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and this compound among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of R59949 and siRNA Knockdown for Diacylglycerol Kinase (DGK) Inhibition
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Method for DGK Inhibition
In the intricate world of cellular signaling, diacylglycerol kinases (DGKs) play a pivotal role by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA). This enzymatic reaction terminates DAG-mediated signaling while initiating PA-dependent pathways, making DGKs attractive therapeutic targets. For researchers aiming to investigate the function of DGKs, two primary methods of inhibition are widely employed: the small molecule inhibitor R59949 and small interfering RNA (siRNA) mediated gene knockdown. This guide provides a comprehensive and objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for specific research needs.
At a Glance: this compound vs. siRNA Knockdown of DGK
| Feature | This compound (Pharmacological Inhibition) | siRNA (Genetic Knockdown) |
| Mechanism of Action | Allosteric inhibition of DGK activity by binding to the catalytic domain, preventing the phosphorylation of DAG.[1] | Post-transcriptional gene silencing by guiding the degradation of specific DGK mRNA transcripts, leading to reduced protein expression.[2] |
| Specificity | Pan-inhibitor with varying affinities for different DGK isoforms. Strong inhibition of type I DGKs (α and γ) and moderate inhibition of some type II and V isoforms (δ, θ, and κ).[3][4][5] | High specificity for the target DGK isoform, dictated by the siRNA sequence. Pools of multiple siRNAs targeting the same gene can increase knockdown efficiency.[6] |
| Mode of Application | Addition to cell culture medium or in vivo administration. | Transfection into cells. |
| Onset of Action | Rapid, typically within minutes to hours of application. | Slower, requiring hours to days for mRNA and protein levels to decrease significantly. |
| Duration of Effect | Transient and reversible upon removal of the compound. The effect is dependent on the compound's half-life and cellular metabolism. | Can be transient (typically 5-7 days for a single transfection) or stable with continuous expression systems (shRNA). The duration in dividing cells is often limited by cell division.[7][8] |
| Off-Target Effects | Can have off-target effects on other kinases or cellular processes. This compound is structurally similar to the serotonin (B10506) receptor antagonist ritanserin.[4] | Can induce off-target gene silencing through partial sequence complementarity, particularly in the "seed region".[9][10][11] Off-target effects can also manifest as cellular toxicity.[12][13] |
| Toxicity | Can exhibit cellular toxicity at higher concentrations.[13][14] | Can induce an interferon response and off-target-mediated apoptosis or other toxic phenotypes.[12][13] |
Quantitative Data Comparison
The following tables summarize key quantitative parameters for both this compound and siRNA-mediated DGK knockdown, based on available experimental data.
This compound: Isoform Specificity and Potency
| DGK Isoform | Type | IC₅₀ (in vitro) | Reference |
| DGKα | I | 18 µM | [4] |
| DGKγ | I | Strongly inhibited (specific IC₅₀ not provided) | [3][4] |
| DGKδ | II | Moderately attenuated (specific IC₅₀ not provided) | [4][5] |
| DGKθ | V | Moderately attenuated (specific IC₅₀ not provided) | [3][4] |
| DGKκ | II | Moderately attenuated (specific IC₅₀ not provided) | [4][5] |
| Other Isoforms | - | Not significantly inhibited or not reported | [4][5] |
Note: IC₅₀ values can vary depending on the assay conditions.
siRNA: Knockdown Efficiency of DGK Isoforms
| Target DGK Isoform | Cell Line | siRNA Concentration | Knockdown Efficiency (mRNA or Protein) | Reference |
| DGKζ | C2C12 myoblasts | Not specified | ~50% protein reduction | [6] |
| DGKδ | C2C12 myoblasts | Not specified | Significant protein reduction | [6] |
| DGKα | Glioblastoma cells | Not specified | Significant protein reduction | [1] |
| DGKγ | Neural stem cells | 10 µM (used with this compound) | shRNA significantly repressed proliferation | [15] |
Note: Knockdown efficiency is highly dependent on the siRNA sequence, transfection reagent, cell type, and validation method.
Experimental Protocols
This compound Treatment Protocol (In Vitro)
This protocol is a general guideline for treating cultured cells with this compound. Optimization is recommended for specific cell lines and experimental goals.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Cultured cells in multi-well plates
Procedure:
-
Stock Solution Preparation: Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentration. A typical starting concentration for in vitro experiments is 10 µM, with a range of 1-30 µM reported in the literature.[14][15][16][17] It is crucial to include a vehicle control (DMSO in medium at the same final concentration).
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. The incubation time can range from 30 minutes for acute signaling studies to 24-48 hours for longer-term experiments.[16][17]
-
Downstream Analysis: After incubation, proceed with the desired downstream analysis, such as Western blotting, enzyme activity assays, or cell viability assays.
siRNA Knockdown Protocol for DGK (General)
This protocol provides a general framework for siRNA-mediated knockdown of a specific DGK isoform. Specific siRNA sequences and transfection conditions should be optimized.
Materials:
-
Validated siRNA duplexes targeting the DGK isoform of interest (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium (or similar)
-
Complete, antibiotic-free cell culture medium
-
Cultured cells in multi-well plates
Procedure:
-
Cell Seeding: Seed the cells in antibiotic-free medium 24 hours prior to transfection to achieve 30-50% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation: a. Dilute the siRNA duplexes (typically to a final concentration of 10-50 nM) in a serum-free medium like Opti-MEM™. b. In a separate tube, dilute the transfection reagent in the same serum-free medium according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time for assessing knockdown varies depending on the target gene's mRNA and protein turnover rates.
Validated siRNA Sequences: Finding validated siRNA sequences in the literature is crucial for successful knockdown. Commercial vendors like Santa Cruz Biotechnology offer siRNA products for various DGK isoforms, often as a pool of 3 target-specific siRNAs. For example:
-
DGK-δ siRNA (h): sc-38988
-
DGK-η siRNA (m): sc-143024[1]
It is highly recommended to test multiple siRNA sequences for each target to identify the most effective one and to control for off-target effects.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Conclusion and Recommendations
Both this compound and siRNA-mediated knockdown are powerful tools for investigating the roles of DGKs. The choice between them depends on the specific experimental question.
This compound is advantageous for:
-
Rapid and transient inhibition: Ideal for studying acute signaling events.
-
Ease of use: Simple addition to cell culture medium.
-
In vivo studies: Can be administered systemically, although toxicity and off-target effects are a concern.[17]
siRNA knockdown is the preferred method for:
-
Isoform-specific inhibition: Allows for the dissection of the roles of individual DGK isoforms.
-
Long-term studies: shRNA expression systems can provide stable, long-term knockdown.
-
Reduced chemical off-target effects: Avoids the potential non-specific effects of a small molecule inhibitor.
Important Considerations:
-
Off-target effects are a concern for both methods. For this compound, performing dose-response experiments and using the lowest effective concentration is crucial. For siRNA, using multiple siRNAs targeting the same gene and performing rescue experiments can help validate the specificity of the observed phenotype.
-
Validation is critical. For siRNA experiments, it is essential to confirm knockdown at both the mRNA and protein levels. For this compound, confirming the inhibition of DGK activity and observing the expected downstream signaling changes is important.
References
- 1. researchgate.net [researchgate.net]
- 2. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and this compound among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Subtype- and species-specific knockdown of PKC using short interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 9. Off-target effects of siRNA specific for GFP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of siRNA-induced off-target RNA and protein effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Diacylglycerol kinase γ facilitates the proliferation and migration of neural stem cells in the developing neural tube: DGKγ facilitates NSC migration via the DAG/PKCδ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Diacylglycerol kinase α promotes 3D cancer cell growth and limits drug sensitivity through functional interaction with Src - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. qiagen.com [qiagen.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
- 21. Diacylglycerol Kinase (DGK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Validating R59949 Effects: A Comparative Guide to Downstream Signaling Readouts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of R59949, a pan-diacylglycerol kinase (DGK) inhibitor, with other alternatives, supported by experimental data. We delve into its effects on various downstream signaling pathways and offer detailed methodologies for key validation experiments.
Introduction to this compound
This compound is a widely used pharmacological tool to study the roles of diacylglycerol (DAG) and phosphatidic acid (PA) signaling. By inhibiting DGK, the enzyme that converts DAG to PA, this compound leads to an accumulation of intracellular DAG. This accumulation, in turn, modulates the activity of several downstream effector proteins, most notably Protein Kinase C (PKC). This compound exhibits a degree of selectivity, strongly inhibiting type I DGK isoforms (α and γ) and moderately attenuating type II isoforms (δ and κ).[1][2][3][4] This guide will explore the functional consequences of this inhibition and provide protocols to validate these effects.
Comparison with Alternative DGK Inhibitors
This compound is often compared with its structural analog, R59022, and other DGK inhibitors like ritanserin (B1680649) and CU-3. The choice of inhibitor can be critical, depending on the specific DGK isoforms and downstream pathways of interest.
| Inhibitor | Target DGK Isoforms | IC50 (for DGKα) | Key Downstream Effects Noted | Reference |
| This compound | Strong: DGKα, DGKγModerate: DGKδ, DGKκ | ~18 µM | Activates PKC, inhibits inducible nitric oxide (NO) production, attenuates CCL2-evoked Ca2+ signaling. | [1][2] |
| R59022 | Strong: DGKαModerate: DGKε, DGKθ | ~25 µM | Similar to this compound, also shows dual effects on insulin (B600854) secretion and Ca2+ oscillations. | [1][2][5] |
| Ritanserin | DGKα | ~15 µM | Also functions as a serotonin (B10506) (5-HT) receptor antagonist. Activates PKC. | [6][7] |
| CU-3 | DGKα | ~0.6 µM | More selective for DGKα than this compound and R59022. Induces apoptosis in cancer cells. | [1][8] |
Validating Downstream Signaling Effects of this compound
The following sections detail experimental approaches to validate the key downstream effects of this compound.
Protein Kinase C (PKC) Activation
Inhibition of DGK by this compound increases DAG levels, a primary endogenous activator of conventional and novel PKC isoforms.[4] Validating PKC activation is a crucial step in confirming the mechanism of action of this compound.
Experimental Protocol: In Vitro PKC Kinase Assay
This protocol provides a framework for measuring the activity of purified PKC or PKC from cell lysates.
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., platelets, vascular smooth muscle cells) to the desired confluency.
-
Pre-treat cells with this compound (e.g., 10 µM) for a specified duration (e.g., 30 minutes) before stimulation.
-
Stimulate cells with a known PKC activator (e.g., phorbol (B1677699) 12-myristate 13-acetate - PMA) as a positive control, or the experimental stimulus.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Kinase Assay:
-
Use a commercial PKC kinase activity assay kit or a custom assay. A typical reaction mixture includes:
-
Cell lysate containing PKC.
-
PKC substrate (e.g., a specific peptide or histone H1).
-
ATP (often radiolabeled with ³²P or using a fluorescence-based method).
-
Reaction buffer.
-
-
Incubate the reaction mixture at 30°C for 10-30 minutes.
-
-
Detection:
-
Radiolabeling: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Fluorescence/Luminescence: Follow the kit manufacturer's instructions to measure the signal, which is typically proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Compare the PKC activity in this compound-treated cells to untreated and vehicle-treated controls. An increase in activity upon this compound treatment indicates successful target engagement.
-
Nitric Oxide (NO) Production
This compound has been shown to inhibit inducible nitric oxide (NO) production in vascular smooth muscle cells by decreasing the uptake of L-arginine (B1665763), the substrate for nitric oxide synthase (iNOS).[9][10][11]
Experimental Protocol: Measurement of Nitric Oxide Production using the Griess Assay
This colorimetric assay is a common method for quantifying nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.
-
Cell Culture and Treatment:
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant.
-
-
Griess Assay:
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
In a 96-well plate, mix 50 µL of cell culture supernatant with 50 µL of the Griess reagent.
-
Incubate at room temperature for 10 minutes, protected from light.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.[10]
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples based on the standard curve. A decrease in NO production in this compound-treated, IL-1β-stimulated cells compared to IL-1β stimulation alone validates this downstream effect.
-
Calcium (Ca²⁺) Signaling
This compound can attenuate chemokine-evoked Ca²⁺ signaling in monocytes. This is likely due to the complex interplay between DAG, PKC, and calcium channels.
Experimental Protocol: Measurement of Intracellular Calcium
Fluorescent calcium indicators are used to measure changes in intracellular calcium concentrations in real-time.
-
Cell Preparation and Dye Loading:
-
Harvest cells (e.g., THP-1 monocytes) and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye.
-
-
Treatment and Stimulation:
-
Resuspend the dye-loaded cells in the appropriate buffer.
-
Pre-incubate the cells with this compound at the desired concentration (e.g., with a half-maximal concentration of 8.6 μM for attenuating CCL2-evoked signaling in THP-1 monocytes) or a vehicle control.[4]
-
Record a baseline fluorescence reading.
-
Add a stimulus known to induce calcium influx (e.g., the chemokine CCL2).
-
-
Data Acquisition:
-
Measure the fluorescence intensity over time using a fluorometer, fluorescence microscope, or flow cytometer.
-
For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different excitation wavelengths.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity or ratio over time.
-
Compare the peak and duration of the calcium response in this compound-treated cells to control cells. A blunted response in the presence of this compound indicates an effect on calcium signaling.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its validation.
References
- 1. researchgate.net [researchgate.net]
- 2. karger.com [karger.com]
- 3. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and this compound among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Dual activities of ritanserin and R59022 as DGKα inhibitors and serotonin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a diacylglycerol kinase inhibitor, inhibits inducible nitric oxide production through decreasing transplasmalemmal L-arginine uptake in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound, a diacylglycerol kinase inhibitor, inhibits inducible nitric oxide production through decreasing transplasmalemmal l-arginine uptake in vascular smooth muscle cells | springermedizin.de [springermedizin.de]
R59949: A Comparative Guide to a Novel T-Cell Function Enhancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of R59949, a diacylglycerol kinase (DGK) inhibitor, with other established and experimental treatments for enhancing T-cell function. We delve into the mechanism of action, present available experimental data, and provide detailed protocols for key assays to facilitate the evaluation of this compound in a research setting.
Mechanism of Action: Unleashing T-Cell Signaling
This compound is a pan-diacylglycerol kinase (DGK) inhibitor, with a potent inhibitory effect on DGKα, a key negative regulator of T-cell activation.[1][2] In the intricate signaling cascade following T-cell receptor (TCR) engagement, phospholipase C-γ1 (PLCγ1) generates two critical second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG is instrumental in activating downstream pathways essential for T-cell effector functions, including the Ras-ERK-AP-1 and PKCθ-NF-κB pathways, which drive T-cell proliferation, cytokine production, and cytotoxicity.
DGKs act as a brake on this signaling by phosphorylating DAG to phosphatidic acid (PA), thereby attenuating DAG-mediated signals. By inhibiting DGK, this compound sustains elevated levels of intracellular DAG, leading to enhanced and prolonged T-cell activation.[3][4]
Signaling Pathway of Diacylglycerol Kinase (DGK) in T-Cells
Caption: Diacylglycerol Kinase (DGK) signaling pathway in T-cell activation and the inhibitory action of this compound.
This compound in Comparison to Other T-Cell Therapies
Direct comparative studies of this compound against other T-cell enhancing therapies are limited. However, by examining its mechanism and the effects of DGK inhibition, we can position it relative to current immunotherapies.
| Treatment Class | Mechanism of Action | This compound's Potential Synergy/Comparison |
| Checkpoint Inhibitors (e.g., anti-PD-1) | Block inhibitory receptors on T-cells (e.g., PD-1), releasing the "brakes" on T-cell activity.[5] | Synergistic. this compound acts downstream of the TCR, amplifying the initial activation signal. Studies have shown that DGKα inhibition cooperates with PD-1 blockade to restore T-cell activation programs, particularly enhancing AP-1 transcription.[6][7][8] This suggests a combination therapy could be more effective than either agent alone. |
| CAR-T Cell Therapy | Genetically engineered T-cells expressing a chimeric antigen receptor (CAR) to directly recognize and kill cancer cells. | Enhancement of CAR-T function. DGK inhibition can restore the cytotoxic function of CAR-T cells that have become exhausted within the tumor microenvironment.[3] By increasing DAG signaling, this compound could potentially improve the persistence and effector function of CAR-T cells. |
| Other Small Molecule Inhibitors | Target various intracellular signaling pathways to modulate T-cell function (e.g., PI3K inhibitors, other kinase inhibitors). | Distinct Mechanism. this compound targets a specific node in T-cell signaling (DAG metabolism). This offers a potentially complementary approach to other small molecule inhibitors that target different pathways. |
Experimental Data Summary
Quantitative data on the specific effects of this compound on T-cell function from publicly available, peer-reviewed literature is sparse. The following tables are constructed based on the known effects of DGKα inhibition, which this compound potently targets.
Table 1: Effect of DGKα Inhibition on T-Cell Cytokine Production
| Cytokine | Effect of DGKα Inhibition | Notes |
| IL-2 | Increased production | DGKα inhibition has been shown to restore IL-2 production in anergic T-cells.[4] |
| IFN-γ | Increased production | Enhanced IFN-γ production is a hallmark of increased T-cell effector function. |
| TNF-α | Increased production | T-cell derived TNF-α can induce cytotoxicity in target cells.[9] |
Table 2: Effect of DGKα Inhibition on T-Cell Proliferation and Cytotoxicity
| Parameter | Effect of DGKα Inhibition | Assay |
| Proliferation | Increased | CFSE dilution assay would show a higher percentage of divided cells. |
| Cytotoxicity | Increased | Increased lysis of target tumor cells in a co-culture assay. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on T-cell function.
Protocol 1: In Vitro T-Cell Activation and Cytokine Analysis
Objective: To determine the effect of this compound on T-cell activation and the production of key cytokines such as IL-2 and IFN-γ.
Experimental Workflow for T-Cell Activation Assay
References
- 1. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PD-1-mediated inhibition of T cell activation: Mechanisms and strategies for cancer combination immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diacylglycerol kinase α inhibition cooperates with PD-1-targeted therapies to restore the T cell activation program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DGKα/ζ inhibitors combine with PD-1 checkpoint therapy to promote T cell-mediated antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diacylglycerol kinase α inhibition cooperates with PD-1-targeted therapies to restore the T cell activation program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI Insight - T cell–derived tumor necrosis factor induces cytotoxicity by activating RIPK1-dependent target cell death [insight.jci.org]
literature review of R59949 efficacy and limitations
An Objective Guide to the Efficacy and Limitations of R59949 for Researchers
This compound is a widely studied synthetic molecule recognized for its role as a potent inhibitor of diacylglycerol kinase (DGK). By blocking the enzymatic activity of DGK, this compound prevents the conversion of diacylglycerol (DAG) to phosphatidic acid (PA). This action leads to an accumulation of intracellular DAG, a critical second messenger that activates protein kinase C (PKC), thereby influencing a multitude of cellular signaling pathways. This guide provides a comprehensive review of this compound's efficacy and limitations, compares it with alternative compounds, and presents supporting experimental data for researchers, scientists, and drug development professionals.
Efficacy of this compound: Mechanism and Applications
This compound functions as a pan-DGK inhibitor, targeting multiple isoforms of the enzyme. Its primary mechanism involves binding to the catalytic domain of DGK, which has been demonstrated specifically for DGKα.[1] This inhibition leads to the potentiation of DAG-mediated signaling events. The efficacy of this compound has been documented across various in vitro and in vivo models, demonstrating its utility as a tool for investigating cellular processes regulated by the DGK/PKC pathway.
Key Efficacious Effects:
-
Broad DGK Inhibition: this compound exhibits a broad inhibitory profile, with a general IC50 of approximately 300 nM.[2][3][4] It strongly inhibits type I DGK isoforms α and γ and shows moderate inhibition against type II isoforms δ, θ, and κ.[2][5][6]
-
Platelet Activation: In human platelets, this compound enhances aggregation and serotonin (B10506) secretion induced by agonists like vasopressin and collagen.[2][4]
-
Modulation of Immune and Inflammatory Responses: The compound attenuates calcium signaling evoked by the chemokine CCL2 in human monocytes.[2] It also inhibits inducible nitric oxide (NO) production in vascular smooth muscle cells by reducing the uptake of L-arginine, a substrate for nitric oxide synthase.[2][7]
-
Anti-Angiogenic Properties: In a mouse model of oxygen-induced retinopathy, administration of this compound was shown to prevent retinal neovascularization.[3][4] This effect is linked to the upregulation of PHD-2 and downregulation of the HIF-1α/VEGF pathway.[3]
Quantitative Efficacy Data
| Parameter | Value | Cell/System | Reference |
| Pan-DGK IC50 | 300 nM | Isolated platelet plasma membranes | [2][4] |
| Ca2+ Signaling EC50 | 8.6 µM | THP-1 monocytes (CCL2-evoked) | [2] |
| NO Production Inhibition | Effective at 10 µM | Rat Aortic Smooth Muscle Cells (IL-1β-induced) | [7] |
| Insulin (B600854) Secretion | Dose-dependent inhibition | MIN6 pancreatic β-cells | [4] |
Limitations and Off-Target Effects
Despite its utility as a research tool, this compound has significant limitations that have hindered its progression into clinical applications.
-
Lack of Isoform Specificity: As a pan-inhibitor, this compound cannot be used to dissect the specific roles of individual DGK isoforms. It strongly affects Type I DGKs (α, γ) and moderately affects Type II (δ, κ, θ), making it difficult to attribute an observed effect to a single isoform.[6]
-
Poor Pharmacokinetics: The compound suffers from a short half-life and low oral bioavailability, limiting its efficacy and application in in vivo studies that require sustained exposure.[8][9]
-
Inconsistent Effects: Some studies report dose-dependent and sometimes contradictory effects. For instance, in pancreatic β-cells, it has been shown to inhibit glucose-stimulated insulin secretion at higher concentrations while having inconsistent effects on basal secretion.[4][10]
-
Off-Target Activity: Research suggests potential off-target effects, including antagonistic activity on serotonin (5-HT2) receptors, which can confound experimental results.[9]
-
Species-Dependent Variability: The effects of this compound can differ between species. For example, its activity on T-cells shows a contrast between human and mouse models, a variability not observed with all DGK inhibitors.[11]
Comparison with Alternative DGK Inhibitors
The limitations of first-generation inhibitors like this compound have spurred the development of alternative compounds with improved characteristics.
| Inhibitor | Target Profile | Key Advantages | Key Limitations | Reference |
| This compound | Pan-DGK (Strong: α, γ; Moderate: δ, θ, κ) | Well-characterized research tool. | Poor PK, lack of isoform specificity, off-target effects. | [6][8] |
| R59022 | DGK (Strong: α; Moderate: ε, θ) | Early prototype, well-studied. | Also lacks specificity and has poor PK. Some studies find this compound is not a major advance over it. | [6][8][12] |
| Ritanserin (B1680649) | DGKα inhibitor, also a 5-HT2A antagonist | Established safety profile in human clinical trials (as a serotonin antagonist). | Off-target serotonergic activity complicates its use as a specific DGK inhibitor. | [9][11] |
| Next-Generation Inhibitors (e.g., Bay2862789, JNJ-3790339) | Potent and more selective for DGKα | Improved selectivity, favorable ADME profiles, oral bioavailability, robust in vivo activity. | Still in preclinical or early clinical development; data is not fully public. | [8][11] |
Experimental Protocols
In Vitro Diacylglycerol Kinase Inhibition Assay
This protocol describes a general method for measuring DGK activity and its inhibition by compounds like this compound, adapted from methodologies described in the literature.[1][6]
-
Enzyme Preparation: Recombinant DGK isoforms are expressed and purified from host systems (e.g., COS cells, Sf9 insect cells).
-
Reaction Mixture: A reaction buffer is prepared containing Tris-HCl, MgCl2, and DTT.
-
Substrate Preparation: The lipid substrate, diacylglycerol (DAG), is prepared in a mixed micelle solution with phosphatidylserine (B164497) and Triton X-100.
-
Inhibitor Addition: this compound or other test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the reaction wells at various concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the purified DGK enzyme and [γ-32P]ATP to the reaction mixture.
-
Incubation: The reaction is allowed to proceed at 30-37°C for 10-20 minutes.
-
Reaction Termination: The reaction is stopped by adding a solution of chloroform/methanol/HCl.
-
Lipid Extraction: The product, [32P]-phosphatidic acid, is extracted into the organic phase.
-
Quantification: The amount of radiolabeled product is quantified using thin-layer chromatography (TLC) followed by autoradiography or by liquid scintillation counting.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Measurement of Nitric Oxide Production in Cultured Cells
This protocol outlines the key steps to measure the effect of this compound on cytokine-induced NO production in vascular smooth muscle cells.[7]
-
Cell Culture: Rat aortic smooth muscle cells (RASMCs) are cultured to confluence in 24-well plates using DMEM supplemented with 10% FBS.
-
Pre-treatment: Cells are pre-treated with this compound (e.g., 10 µM) or vehicle (DMSO) for 30 minutes.
-
Stimulation: Cells are stimulated with a cytokine, such as Interleukin-1β (IL-1β, e.g., 10 ng/ml), for 24 hours to induce NO production.
-
Sample Collection: The culture medium is collected from each well.
-
Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the medium is measured using the Griess reagent.
-
An aliquot of the culture medium is mixed with the Griess reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
The mixture is incubated at room temperature for 10 minutes to allow for color development.
-
The absorbance is measured at 540 nm using a spectrophotometer.
-
-
Data Analysis: The absorbance values are compared to a standard curve of sodium nitrite to determine the nitrite concentration. Results are expressed as a percentage of the IL-1β-stimulated control.
Visualizations
Caption: this compound inhibits DGK, increasing DAG levels and activating PKC signaling.
Caption: Workflow for assessing this compound's effect on nitric oxide production.
Caption: Logical relationship between this compound's mechanism, efficacy, and limitations.
References
- 1. Selectivity of the diacylglycerol kinase inhibitor 3-[2-(4-[bis-(4-fluorophenyl)methylene]-1-piperidinyl)ethyl]-2, 3-dihydro-2-thioxo-4(1H)quinazolinone (this compound) among diacylglycerol kinase subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and this compound among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a diacylglycerol kinase inhibitor, inhibits inducible nitric oxide production through decreasing transplasmalemmal L-arginine uptake in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification of ritanserin analogs that display DGK isoform specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The diacylglycerol kinase inhibitor, this compound, potentiates secretion but not increased phosphorylation of a 47 kDalton protein in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of R59949: In Vitro vs. In Vivo Efficacy
For Immediate Release
This guide provides a comprehensive comparison of the experimental effects of R59949, a potent diacylglycerol kinase (DGK) inhibitor, in both controlled in vitro laboratory settings and complex in vivo biological systems. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's therapeutic potential.
Core Mechanism of Action
This compound functions as a pan-diacylglycerol kinase (DGK) inhibitor.[1][2] DGKs are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA). By inhibiting DGK, this compound leads to an accumulation of intracellular DAG. DAG is a critical second messenger that activates protein kinase C (PKC), a key regulator of numerous cellular processes.[2] Therefore, the primary mechanism of this compound is the enhancement of PKC signaling by increasing the levels of its endogenous ligand, DAG.[2]
Quantitative Data Summary: In Vitro vs. In Vivo Effects
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound, offering a clear comparison of its activity in different experimental contexts.
Table 1: Summary of In Vitro Effects of this compound
| Parameter | Effect | Concentration/IC50 | Cell Type/System | Reference |
| DGK Inhibition | Pan-DGK inhibitor | IC50: 300 nM | Isolated platelet plasma membranes | [2][3] |
| Strongly inhibits DGKα and DGKγ | Not specified | Not specified | [2][4] | |
| Moderately inhibits DGKδ, DGKθ, and DGKκ | Not specified | Not specified | [1][2][4] | |
| Nitric Oxide (NO) Production | Inhibition of IL-1β-induced NO production | 10 µM | Rat Aortic Smooth Muscle Cells (RASMCs) | [1][5] |
| L-arginine Uptake | Marked inhibition of IL-1β-induced uptake | 10 µM | Rat Aortic Smooth Muscle Cells (RASMCs) | [5] |
| Calcium Signaling | Attenuation of CCL2-evoked Ca2+ signaling | Half-maximal concentration: 8.6 μM | THP-1 monocytes | [2] |
| Suppression of glucose-induced [Ca2+]i oscillations | 10 µM | MIN6 pancreatic β-cells | [6] | |
| Insulin Secretion | Inhibition of high K+- and glucose-induced secretion | Dose-dependent | MIN6 pancreatic β-cells | [3] |
| Src Activation | Strong reduction of Src Y419 phosphorylation | 30 µM | SW480 human colon adenocarcinoma cells | [7] |
Table 2: Summary of In Vivo Effects of this compound
| Animal Model | Dosage & Administration | Key Findings | Molecular Markers Affected | Reference |
| Oxygen-Induced Retinopathy (OIR) Mice | 10 µg/g/day, Intraperitoneal (i.p.) injection | Prevents retinal neovascularization; preserves astrocyte morphology. | ↑ PHD-2↓ HIF-1α↓ VEGF | [1][3][8] |
| SW480 Cell Xenografts in Mice | 10 mg/kg, Intraperitoneal (i.p.) injection | Diminished Src activation in tumor lysates. | ↓ Src Y419 phosphorylation | [7] |
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the key signaling pathway affected by this compound and the workflows of representative experiments.
Caption: Mechanism of this compound action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and this compound among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a diacylglycerol kinase inhibitor, inhibits inducible nitric oxide production through decreasing transplasmalemmal L-arginine uptake in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diacylglycerol kinase α promotes 3D cancer cell growth and limits drug sensitivity through functional interaction with Src - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diacylglycerol kinase (DGK) inhibitor II (this compound) could suppress retinal neovascularization and protect retinal astrocytes in an oxygen-induced retinopathy model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of R59949: A Guide for Laboratory Professionals
This document provides essential safety, handling, and disposal procedures for R59949 (CAS No. 120166-69-0), a diacylglycerol kinase (DGK) inhibitor. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance within research and drug development environments.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for comprehensive hazard information.[1][2] The following are general, immediate precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[2]
-
Ventilation: Handle the compound, particularly in its powder form, in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[2]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2]
-
Hygiene: Wash hands thoroughly after handling the substance.[2]
Step-by-Step Disposal Procedure
Disposal of this compound and its contaminated materials must be managed as hazardous chemical waste. Never dispose of this compound down the drain , as it may be toxic to aquatic life.[3][4][5]
-
Waste Identification and Segregation:
-
Unused Compound: Any pure, unused, or expired this compound is to be treated as hazardous chemical waste.[4]
-
Contaminated Materials (Solid Waste): All disposable items that have come into contact with this compound, such as gloves, pipette tips, weighing papers, and empty vials, must be segregated as solid hazardous waste.[2]
-
Contaminated Solutions (Liquid Waste): Solutions containing this compound should be collected as liquid hazardous waste. Do not mix with other incompatible waste streams.
-
-
Waste Collection and Containment:
-
Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.[2]
-
Labeling: The container label must include, at a minimum: "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[4]
-
Container Management: Keep waste containers securely sealed when not in use. Do not overfill containers; a common guideline is to fill to no more than 75% capacity.[2]
-
-
Storage and Final Disposal:
-
Storage: Store sealed waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, pending pickup.
-
EHS Coordination: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[2] Follow all institutional procedures for documentation and hand-off.
-
Disposal Method: The ultimate disposal will be handled by a licensed hazardous waste management facility, typically via incineration, in compliance with federal, state, and local regulations.[4][6]
-
Quantitative Data and Physicochemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 120166-69-0 |
| Molecular Formula | C₂₈H₂₅F₂N₃OS |
| Molecular Weight | 489.6 g/mol |
| IC₅₀ Value | 300 nM for diacylglycerol kinase α (DGK-α) |
| Solubility | DMSO: ~33-98 mg/mL[1][7] DMF: ~33 mg/mL[1] Ethanol: ~1-2 mg/mL[1][7] Water: Insoluble[7] |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (In Solvent) | -80°C for up to 6-12 months[8][9] |
Experimental Protocols
In Vitro: Inhibition of Nitric Oxide Production in Vascular Smooth Muscle Cells
This protocol describes the methodology used to demonstrate that this compound inhibits inducible nitric oxide (NO) production in rat aortic smooth muscle cells (RASMCs).[7]
-
Cell Culture: RASMCs are prepared from adult male Wistar rats and cultured in DMEM containing 10% FBS under 5% CO2 at 37°C.[7]
-
Treatment: Confluent cells in a 24-well plate are pretreated with this compound (10 µM) for 30 minutes before stimulation with interleukin-1β (IL-1β) at 10 ng/ml for 24 hours.[7]
-
NO Measurement: The concentration of nitrite (B80452) (NOx), a stable metabolite of NO, in the culture medium is measured using a commercial kit with Griess reagent.[7]
-
Procedure:
-
Aliquots of the culture medium are incubated with nitrate (B79036) reductase for 2 hours at room temperature to convert nitrate to nitrite.[7]
-
Griess reagent (1% sulphanilamide/0.1% N-(1-naphthyl) ethylenediamine (B42938) dihydrochloride (B599025) in 5% phosphoric acid) is added to the samples.[7]
-
The mixture is incubated for 10 minutes at room temperature.[7]
-
The absorbance is measured at 540 nm using a photometer to determine nitrite concentration.[7]
-
In Vivo: Murine Model of Oxygen-Induced Retinopathy (OIR)
This protocol outlines the in vivo experiment showing this compound's potential to suppress retinal neovascularization.[7]
-
Animal Model: An oxygen-induced retinopathy (OIR) mouse model is used.[7]
-
Administration: this compound is administered to the OIR mice via intraperitoneal (i.p.) injection.[7]
-
Endpoint Analysis: The expression of key proteins in the retina is analyzed.
-
Observed Effect: this compound upregulates the expression of PHD-2 and downregulates HIF-1α and vascular endothelial growth factor (VEGF), suggesting it suppresses retinal neovascular pathophysiology through the PHD2/HIF-1α/VEGF pathway.[7]
Visualizations: Pathways and Workflows
Caption: this compound inhibits DGK, increasing DAG levels and activating PKC.
Caption: Workflow for measuring nitric oxide production in cell culture.
Caption: this compound suppresses neovascularization via the PHD2/HIF-1α/VEGF pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nems.nih.gov [nems.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cdnsm5-hosted.civiclive.com [cdnsm5-hosted.civiclive.com]
- 6. epa.gov [epa.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | PKC | TargetMol [targetmol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
